Bisindolylmaleimide I hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAMWNCMYJHGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423558 | |
| Record name | Bisindolylmaleimide I, Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176504-36-2 | |
| Record name | Bisindolylmaleimide I, Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bisindolylmaleimide I Hydrochloride: A Technical Guide for Researchers
An in-depth exploration of its mechanism, applications, and experimental protocols in cellular research.
Bisindolylmaleimide I hydrochloride (also known as GF109203X) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms, making it an invaluable tool for researchers and drug development professionals investigating a myriad of cellular signaling pathways. This technical guide provides a comprehensive overview of its core applications, mechanism of action, and detailed experimental protocols.
Core Mechanism of Action
Bisindolylmaleimide I is a cell-permeable and reversible inhibitor that exerts its effects by competitively binding to the ATP-binding site within the catalytic domain of PKC.[1][2][3] This action prevents the phosphorylation of downstream PKC substrates, effectively blocking the signal transduction cascades mediated by this crucial family of serine/threonine kinases.[1] Its selectivity for PKC isoforms is notably higher than that of the broader kinase inhibitor staurosporine.[2][4]
The activation of conventional PKC isoforms (cPKC) is a key event in many cellular processes, initiated by signals that activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are necessary for the activation of conventional PKC isoforms.[1] Bisindolylmaleimide I acts downstream of these activation events, directly targeting the kinase itself.[1]
Quantitative Data: Inhibitory Profile
This compound exhibits high potency for several PKC isoforms, with a preference for the conventional (α, β, γ) and novel (δ, ε) isoforms.[5][6] It also displays inhibitory activity against Glycogen Synthase Kinase-3 (GSK-3).[7][8] The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| PKCα | 20[4][7] |
| PKCβI | 17[4][7] |
| PKCβII | 16[4][7] |
| PKCγ | 20[4][7] |
| PKCδ | 100-200[5] |
| PKCε | 100-200[5] |
| PKCζ | ~6000[5][6] |
| GSK-3 (in adipocyte lysates) | 360[2][8] |
| GSK-3β (immunoprecipitated) | 170[2][8] |
| Protein Kinase A (PKA) | 2000[2] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by Bisindolylmaleimide I.
References
- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Bisindolylmaleimide I Hydrochloride: A Technical Guide to its PKC Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I hydrochloride, also known as GF109203X and Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] As a member of the bisindolylmaleimide class of compounds, which are structurally related to staurosporine, it has become an invaluable tool in cellular signaling research.[3] This technical guide provides an in-depth overview of the PKC inhibitor selectivity of Bisindolylmaleimide I, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Bisindolylmaleimide I acts as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of downstream substrates.[4] This mechanism of action makes it a powerful agent for dissecting the roles of PKC in a multitude of cellular processes, including gene expression, cell proliferation, and inflammatory responses.[5]
Data Presentation: Inhibitor Selectivity and Potency
The selectivity of Bisindolylmaleimide I has been characterized against various protein kinases. The following tables summarize its inhibitory activity, primarily focusing on the PKC family, as well as notable off-target kinases.
Table 1: Inhibitory Activity of Bisindolylmaleimide I against PKC Isoforms
| PKC Isoform | IC50 (nM) | Notes |
| PKCα | 8 - 20[1][2][6][7][8][9] | Conventional PKC |
| PKCβI | 8 - 17[1][2][6][9] | Conventional PKC |
| PKCβII | 14 - 16[1][2][9] | Conventional PKC |
| PKCγ | 13 - 20[1][2][8][9] | Conventional PKC |
| PKCδ | 100 - 200[8] | Novel PKC |
| PKCε | 12 - 200[7][8] | Novel PKC |
| PKCζ | ~6000[8] | Atypical PKC; weak inhibitor |
Table 2: Inhibitory Activity of Bisindolylmaleimide I against Other Kinases
| Kinase | IC50 (nM) | Notes |
| GSK-3 | 170 - 360[1] | Potent off-target inhibition |
| p90RSK1 | 610[7] | Off-target inhibition |
| p90RSK2 | 310[7] | Off-target inhibition |
| p90RSK3 | 120[7] | Off-target inhibition |
| Protein Kinase A (PKA) | 2000 | Significantly less potent inhibition |
| EGFR | >100,000[6] | Highly selective over EGFR |
| PDGFR | >100,000[6] | Highly selective over PDGFR |
| Insulin Receptor | >100,000[6] | Highly selective over Insulin Receptor |
| CDK2 | - | Identified as a novel target[10] |
Note: IC50 values can vary depending on experimental conditions, such as ATP concentration. For instance, the potency of Bisindolylmaleimide I against PKCα, PKCε, and RSK2 is reduced at physiological ATP concentrations (e.g., 5 mM) compared to lower concentrations (e.g., 50 µM).[5][7]
Experimental Protocols
Accurate and reproducible experimental design is fundamental for the reliable assessment of enzyme inhibitors. Below is a detailed methodology for a standard in vitro PKC activity assay.
In Vitro PKC Inhibition Assay (Radioactive Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PKC isoform.
Materials:
-
Purified recombinant PKC isozyme[5]
-
PKC-specific substrate peptide (e.g., QKRPSQRSKYL)[5]
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)[5]
-
Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol)[5]
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)[5]
-
This compound stock solution (dissolved in DMSO)
-
P81 phosphocellulose paper[5]
-
0.75% Phosphoric acid wash solution[5]
-
Scintillation cocktail and counter[5]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is kept constant (e.g., <1%) across all samples.[5]
-
Prepare a reaction master mix containing the assay buffer, PKC enzyme, substrate peptide, and lipid activator. The lipid activator should be sonicated on ice before use.[5]
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the desired volume of the reaction master mix.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective tubes.
-
Pre-incubate the mixture for 10 minutes at 30°C.[5]
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific PKC isoform, if known, or a standard concentration (e.g., 10 µM) can be used.[5]
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C. This time should be within the linear range of enzyme activity.[5]
-
-
Stopping the Reaction and Separation:
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.[5]
-
Immediately immerse the P81 papers in a beaker containing 0.75% phosphoric acid.[5]
-
Wash the papers three to four times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.[5]
-
Perform a final wash with acetone (B3395972) to dry the papers.[5]
-
-
Quantification and Data Analysis:
-
Place the dried P81 paper squares into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
-
Subtract the background counts (reaction without enzyme) from all other readings.[5]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]
-
Alternative Non-Radioactive Methods: Several non-radioactive methods are also available for measuring PKC activity. These include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and antibody-based detection of phosphorylated substrates (e.g., ELISA), which offer advantages in terms of safety and ease of use.[5]
Visualizations
Signaling Pathway
The following diagram illustrates the classical PKC signaling pathway and the point of inhibition by Bisindolylmaleimide I.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition.
Experimental Workflow
The diagram below outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for a radioactive in vitro kinase inhibition assay.
Conclusion
This compound is a potent and relatively selective inhibitor of conventional and novel PKC isoforms. While it demonstrates high selectivity over certain receptor tyrosine kinases and PKA, it is important for researchers to be aware of its off-target effects, particularly on GSK-3 and p90RSK. The choice of inhibitor and the interpretation of experimental results should always consider this broader selectivity profile. The provided experimental protocol offers a robust framework for quantifying the inhibitory activity of Bisindolylmaleimide I and similar compounds, enabling a deeper understanding of their role in modulating cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bisindolylmaleimide I Hydrochloride for Studying Kinase Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I (BIM I), also known as GF109203X or Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3][4][5] Structurally similar to staurosporine, BIM I demonstrates high selectivity for several PKC isozymes by acting as a competitive inhibitor for the ATP-binding site of the kinase.[1][3][5] This technical guide provides a comprehensive overview of Bisindolylmaleimide I hydrochloride, its mechanism of action, and its application in the study of kinase-mediated signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of PKC.[1][3][5] This prevents the phosphorylation of downstream substrates, thereby blocking PKC-mediated signal transduction. Its cell-permeable nature allows for its effective use in cell-based assays to probe the roles of PKC in various cellular processes.[1][2][4] While highly selective for PKC, it is important to note that at higher concentrations, Bisindolylmaleimide I can also inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3).[2][3][4]
Data Presentation: Inhibitory Profile of Bisindolylmaleimide I
The following tables summarize the quantitative data regarding the inhibitory activity of Bisindolylmaleimide I against various protein kinases.
Table 1: IC50 Values for Protein Kinase C (PKC) Isoforms
| Kinase Target | IC50 (nM) |
| PKCα | 20[2][4][6][7] |
| PKCβI | 17[2][4][6][7] |
| PKCβII | 16[2][4][6][7] |
| PKCγ | 20[2][4][6][7] |
| PKCδ | 100-200[8] |
| PKCε | 100-200[8] |
| PKCζ | ~6000[8][9] |
Table 2: IC50 Values for Other Kinases
| Kinase Target | IC50 (nM) |
| GSK-3 (in primary adipocyte lysates) | 360[1][3][5] |
| GSK-3β (immunoprecipitated) | 170[1][3][5] |
| Protein Kinase A (PKA) | 2000[1][5] |
| p90RSK | Significant inhibition at ≥3 µM[10] |
Signaling Pathways and Experimental Workflows
PKC-Mediated Signaling Pathway
Bisindolylmaleimide I is a critical tool for dissecting the PKC signaling cascade. PKC isoforms are activated by second messengers like diacylglycerol (DAG) and calcium (Ca2+), which are produced following the activation of Phospholipase C (PLC). Activated PKC then phosphorylates a multitude of downstream targets, influencing diverse cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Inhibition of the PKC signaling pathway by Bisindolylmaleimide I.
PKC-Dependent ERK/MAPK Pathway Activation
PKC can activate the Raf-MEK-ERK (MAPK) signaling cascade, a crucial pathway in cell proliferation and survival. Bisindolylmaleimide I can be used to investigate the role of PKC in this process.
Caption: Bisindolylmaleimide I blocks PKC-mediated activation of the ERK/MAPK pathway.
Experimental Workflow: Investigating Kinase Inhibition
A typical workflow for studying the effect of Bisindolylmaleimide I on a kinase pathway involves cell treatment, protein analysis, and functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ERK activation is only one role of PKC in TCR-independent cytotoxic T cell granule exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
GF109203X: A Technical Guide for Interrogating PKC Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GF109203X (also known as Bisindolylmaleimide I), a potent and selective inhibitor of Protein Kinase C (PKC). This document details its mechanism of action, selectivity profile, and application as a chemical probe for dissecting PKC-mediated signal transduction pathways. Experimental protocols and data are presented to facilitate its effective use in research and drug discovery.
Introduction to GF109203X
GF109203X is a cell-permeable, reversible, and ATP-competitive inhibitor of the PKC family of serine/threonine kinases.[1] Its high potency and selectivity, particularly for conventional (α, β, γ) and novel (δ, ε) PKC isoforms, have established it as a valuable tool for elucidating the physiological and pathological roles of PKC signaling.[2] Unlike the broad-spectrum kinase inhibitor staurosporine, GF109203X exhibits greater selectivity, making it a more precise instrument for studying PKC-specific cellular events.[3][4]
Mechanism of Action
GF109203X exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[1] This competitive inhibition prevents the transfer of the γ-phosphate from ATP to the serine and threonine residues of PKC substrates, thereby blocking downstream signaling events. The structural similarity of GF109203X to the ATP molecule allows it to fit into the nucleotide-binding pocket of the kinase, but its lack of a transferable phosphate (B84403) group renders the enzyme inactive.
Selectivity and Potency
The utility of a chemical probe is defined by its selectivity. While GF109203X is a potent PKC inhibitor, it is essential to be aware of its activity against other kinases, especially at higher concentrations.
Table 1: Inhibitory Potency (IC50) of GF109203X against PKC Isoforms
| PKC Isoform | IC50 (nM) | Assay Conditions | Reference |
| PKCα | 8.4 - 20 | Cell-free assays | [3][5] |
| PKCβI | 17 - 18 | Cell-free assays | [3][5] |
| PKCβII | 16 | Cell-free assay | [3][5] |
| PKCγ | 20 | Cell-free assay | [3][5] |
| PKCδ | 210 | Cell-free assay | |
| PKCε | 12 - 132 | Cell-free assays | [6] |
| PKCζ | 5800 | Cell-free assay |
Table 2: Selectivity Profile of GF109203X against Other Kinases
| Kinase | IC50 (nM) | Reference |
| p90RSK1 | 610 | [6] |
| p90RSK2 | 310 | [6] |
| p90RSK3 | 120 | [6] |
| GSK-3 | 170 - 360 | |
| MLCK | 600 | |
| PKG | 4600 | |
| PKA | 33000 |
Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration. For instance, at physiological ATP concentrations (5 mM), the potency of GF109203X against PKCα and PKCε is reduced to 310 nM and 170 nM, respectively.[6]
Experimental Protocols
The following are generalized protocols for common assays utilizing GF109203X. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro PKC Kinase Assay
This assay measures the ability of GF109203X to inhibit the phosphorylation of a PKC substrate by a purified PKC isozyme.
Materials:
-
Purified recombinant human PKC isozyme (e.g., PKCα)
-
PKC substrate (e.g., GST-MARCKS)
-
GF109203X
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)
-
Phosphatidylserine and diacylglycerol
-
SDS-PAGE sample buffer
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKC substrate, phosphatidylserine, and diacylglycerol.
-
Add varying concentrations of GF109203X (or vehicle control, typically DMSO) to the reaction mixture and incubate for 10-15 minutes at 30-37°C.[3][6]
-
Initiate the kinase reaction by adding [γ-³²P]ATP and the purified PKC enzyme.[3]
-
Stop the reaction by adding SDS-PAGE sample buffer or by precipitating the proteins with TCA.[3]
-
If using SDS-PAGE, resolve the proteins and visualize the phosphorylated substrate by autoradiography.
-
If using TCA precipitation, collect the precipitate by centrifugation, wash, and measure the incorporated ³²P by scintillation counting.[3]
Cellular Assay for PKC Inhibition
This protocol describes how to assess the effect of GF109203X on PKC activity within intact cells, often by measuring the phosphorylation of a downstream target.
Materials:
-
Cell line of interest (e.g., Swiss 3T3 fibroblasts, human platelets)
-
Cell culture medium
-
GF109203X
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer
-
Antibodies for Western blot analysis (e.g., anti-phospho-MARCKS, total MARCKS)
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of GF109203X or vehicle control for a specified time (e.g., 15-30 minutes).[3][6]
-
Stimulate the cells with a PKC activator like PMA for a short period (e.g., 5-15 minutes) to induce PKC-dependent phosphorylation.[6]
-
Wash the cells with cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine protein concentration in the lysates.
-
Analyze the phosphorylation status of a known PKC substrate (e.g., MARCKS) by Western blotting using phospho-specific and total protein antibodies.
Visualizing PKC Signaling and Experimental Logic
The following diagrams illustrate key concepts related to the use of GF109203X in studying PKC signaling.
Diagram 1: Canonical PKC Signaling Pathway
Caption: Canonical Gq-PLC-PKC signaling pathway and the inhibitory action of GF109203X.
Diagram 2: Experimental Workflow for Assessing GF109203X Efficacy
Caption: A typical experimental workflow to determine the efficacy of GF109203X in a cell-based assay.
Applications in Research
GF109203X has been instrumental in defining the role of PKC in a multitude of cellular processes, including:
-
Cell Proliferation and Differentiation: By inhibiting PKC, researchers can investigate its involvement in cell cycle progression and differentiation programs.[1]
-
Gene Expression: PKC can regulate the activity of various transcription factors. GF109203X can be used to determine which gene expression events are PKC-dependent.
-
Apoptosis: The role of PKC in apoptosis is complex and isoform-specific. GF109203X can help to dissect the pro- and anti-apoptotic functions of different PKC isoforms.
-
Cell Adhesion and Migration: PKC is involved in regulating the cytoskeleton and focal adhesions. GF109203X has been used to show that PKC activation is required for the upregulation of T cell adhesion.[7]
-
Ion Channel Regulation: GF109203X has been used to study the role of PKC in modulating the activity of calcium channels.[8]
Limitations and Considerations
While a powerful tool, it is crucial to use GF109203X with an understanding of its limitations:
-
Off-Target Effects: As shown in Table 2, at higher concentrations, GF109203X can inhibit other kinases, such as p90RSK and GSK-3.[6] It is therefore recommended to use the lowest effective concentration and, where possible, to confirm findings with a structurally different PKC inhibitor or with genetic approaches (e.g., siRNA).
-
ATP Concentration: The inhibitory potency of GF109203X is dependent on the ATP concentration in the assay.[6] This should be considered when comparing in vitro and cellular data.
-
Isoform Specificity: While GF109203X is selective for conventional and novel PKC isoforms, it is a pan-inhibitor within these groups and does not distinguish between, for example, PKCα and PKCβ.
Conclusion
GF109203X is an invaluable chemical probe for investigating PKC-mediated signal transduction. Its high potency and selectivity for PKC over many other kinases allow for the targeted interrogation of PKC function in a wide range of biological processes. By employing appropriate experimental controls and being mindful of its potential off-target effects, researchers can continue to use GF109203X to unravel the complexities of PKC signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GF109203X, a specific PKC inhibitor, abrogates anti-CD3 antibody-induced upregulation of CD4+ T cell adhesion to B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of the PKC inhibitor GF109203X on the release of Ca2+ from internal stores and Ca2+ entry in DDT1 MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
preliminary studies on Bisindolylmaleimide I hydrochloride effects
An In-depth Technical Guide to the Preliminary Studies on Bisindolylmaleimide I Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as GF-109203X and Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3] As an ATP-competitive inhibitor, it has become an invaluable tool for dissecting the intricate signaling pathways mediated by PKC.[1][3] Its selectivity for PKC isoforms over many other kinases makes it a critical compound for research in various fields, including oncology, immunology, and neuroscience.[1][4] This guide provides a comprehensive overview of its chemical properties, mechanism of action, inhibitory profile, and detailed experimental protocols based on preliminary studies.
Chemical and Physical Properties
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring reliable experimental outcomes.
| Property | Value | Reference |
| Synonyms | GF-109203X, Gö 6850 | [3] |
| Molecular Formula | C₂₅H₂₄N₄O₂・HCl | [5] |
| Molecular Weight | 448.94 g/mol | [5] |
| CAS Number | 176504-36-2 | [5] |
| Appearance | Solid | [1] |
| Purity | >98% | [1][6] |
| Solubility | Soluble in DMSO and Ethanol | [1][5] |
| Storage | Store at -20°C, protected from light. | [1][7] |
Mechanism of Action
The primary mechanism of action for this compound is the potent and selective inhibition of the Protein Kinase C (PKC) family of serine/threonine kinases.[8] It functions as a reversible, ATP-competitive inhibitor by binding to the ATP-binding site within the catalytic domain of PKC.[1][8] This action prevents the phosphorylation of downstream substrates, effectively blocking PKC-mediated signaling cascades that are integral to cellular processes like proliferation, differentiation, and apoptosis.[1]
The activation of conventional PKC isoforms, a key target of this inhibitor, begins with signals that activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are required to activate conventional PKC isoforms.[9] this compound acts directly at the level of the kinase, downstream of these activation events.[9]
While highly selective for PKC, at higher concentrations, it can also inhibit other kinases, most notably Glycogen Synthase Kinase 3 (GSK-3).[3][10]
Quantitative Data: Inhibitory Profile
This compound exhibits high potency for several PKC isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Kinase Target | IC₅₀ (nM) | Source(s) |
| PKCα | 20 | [2][4] |
| PKCβI | 17 | [2][4] |
| PKCβII | 16 | [2][4] |
| PKCγ | 20 | [2][4] |
| PKCδ | 100-200 | [5][7] |
| PKCε | 100-200 | [5][7] |
| PKCζ | ~6000 | [5][7] |
| PKC (rat brain homogenate) | 15 | [9] |
| GSK-3 | 170-360 | [3] |
Biological and Cellular Effects
The inhibition of PKC by Bisindolylmaleimide I leads to a variety of cellular effects, making it a valuable tool for studying PKC-dependent processes.
| Cellular Process | Observed Effect | Source(s) |
| T-Cell Proliferation | Blocks antigen-driven T-cell proliferation but does not inhibit proliferation induced by Interleukin-2 (IL-2). | [1][9] |
| Neutrophil Adhesion | Inhibits phorbol (B1677699) ester-stimulated adhesion of neutrophils to endothelial cells. | [9] |
| Multidrug Resistance | Produces reversal activity on P-glycoprotein and MRP-mediated multidrug resistance. | [4] |
| Cancer Cell Proliferation | Reduces carbachol-stimulated ERK1/2 activation and subsequent proliferation of SNU-407 colon cancer cells. | [4] |
| Platelet Function | Inhibits α-thrombin-induced P47 phosphorylation. | [2][11] |
| DNA Synthesis | Inhibits DNA synthesis in quiescent Swiss 3T3 cells. | [2][11] |
| Extracellular Vesicle Release | Inhibits exosome and microvesicle (EMV) release from PC3 cells. | [2][11] |
| Chemosensitization | Enhances the cytotoxicity of 5-fluorouracil. | [2][11] |
Experimental Protocols
The following are representative protocols for common assays involving this compound. These should be considered templates and may require optimization for specific experimental conditions.
Preparation of Stock and Working Solutions
Proper preparation is critical for accurate and reproducible results.
-
Stock Solution (4 mM):
-
This compound is typically supplied as a lyophilized powder.[7]
-
To create a 4 mM stock solution, dissolve 500 μg of the powder in 0.28 ml of high-purity DMSO.[7]
-
Vortex and, if necessary, sonicate briefly to ensure the solution is clear.[8]
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[7][8]
-
Store aliquots at -20°C, protected from light. The stock solution is stable for up to 3-4 months under these conditions.[7][12]
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution.
-
Dilute the stock to the final desired concentration in pre-warmed cell culture medium or kinase assay buffer. For cellular assays, a working concentration is typically in the range of 0.2-4 μM.[5][7]
-
Mix thoroughly by gentle inversion. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]
-
In Vitro PKC Kinase Assay
This protocol determines the direct inhibitory effect of the compound on PKC activity.
-
Materials:
-
Recombinant active PKC enzyme
-
Specific peptide or protein substrate (e.g., histone H1)
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 μM CaCl₂)
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction well (e.g., a 96-well plate), combine the recombinant PKC enzyme, the specific substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP (e.g., 10 μM [γ-³²P]ATP).[4]
-
Incubate the reaction at 30°C for a specified time, typically 10-30 minutes.[4][13]
-
Terminate the reaction. If using radiolabeled ATP, this can be done by adding trichloroacetic acid to precipitate the proteins.[4]
-
Quantify substrate phosphorylation. For radiolabeling, this involves measuring ³²P incorporation via scintillation counting.[4] For non-radioactive methods like ADP-Glo™, follow the manufacturer's protocol to measure ADP production.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation (MTT) Assay
This protocol assesses the effect of the inhibitor on cell viability and proliferation.
-
Materials:
-
Cells of interest (e.g., SNU-407 colon cancer cells)
-
96-well plates
-
Complete culture medium
-
This compound working solutions
-
MTT reagent (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]
-
If required, serum-starve the cells for 18-24 hours.[4]
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).[4]
-
Add the stimulus if applicable (e.g., 1 mM carbachol) and incubate for the desired period (e.g., 48 hours).[4]
-
Add 10 μL of MTT solution to each well and incubate for 3 hours at 37°C.[4]
-
Carefully remove the medium.
-
Add 100 μL of solubilization solution (DMSO) to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader, with a background reading at 690 nm.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bisindolylmaleimide I, Hydrochloride (#9841) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 6. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]
- 7. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Bisindolylmaleimide I hydrochloride discovery and development
An In-Depth Technical Guide to Bisindolylmaleimide I Hydrochloride: Discovery, Development, and Application
Introduction
This compound, also known as GF 109203X or Gö 6850, is a highly selective and potent inhibitor of Protein Kinase C (PKC).[1][2][3] Its development was a significant step forward from the non-selective kinase inhibitor staurosporine (B1682477), offering researchers a more specific tool to investigate PKC-mediated signaling pathways.[4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental application of this compound for researchers, scientists, and drug development professionals.
Discovery and Development
The journey to this compound began with the discovery of natural compounds like arcyriarubin, which possess the bisindolylmaleimide core structure.[5] These compounds are biosynthetically related to indolocarbazoles.[5] The limitations of early kinase inhibitors like staurosporine, which showed high potency but poor selectivity, spurred the synthesis of more specific inhibitors.[4]
Structure-activity relationship (SAR) studies on staurosporine identified the substructures responsible for its high potency and lack of selectivity. This led to the synthesis of a series of bisindolylmaleimides designed to be potent and selective PKC inhibitors.[4] Bisindolylmaleimide I (GF 109203X) emerged from these efforts as a highly selective, cell-permeable, and reversible inhibitor of PKC.[2][3][4] It is structurally similar to staurosporine but with modifications that confer significant selectivity for PKC isozymes.[3]
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of Protein Kinase C.[4][6] By occupying the ATP pocket, it prevents the phosphorylation of PKC substrates, thereby inhibiting the downstream signaling cascade. The compound exhibits high selectivity for conventional (α, βI, βII, γ) and novel (δ, ε) PKC isozymes.[1][3][7]
While renowned for its PKC inhibition, Bisindolylmaleimide I has also been identified as a potent inhibitor of other kinases, most notably Glycogen Synthase Kinase-3 (GSK-3).[2][8] This off-target activity is an important consideration in experimental design. It has also been reported to act as a competitive antagonist at the serotonin (B10506) (5-HT) receptor subtype 5-HT3.[2]
Figure 1: PKC Signaling Pathway and Inhibition by Bisindolylmaleimide I.
Quantitative Data
The inhibitory activity of this compound has been quantified against various kinases. The data highlights its high potency and selectivity for PKC isoforms over other kinases.
Table 1: In Vitro Inhibitory Activity (IC₅₀)
| Kinase Target | IC₅₀ Value | Notes | Reference(s) |
| PKCα | 10 - 20 nM | Cell-free assay | [1][7][9] |
| PKCβI | 17 nM | Cell-free assay | [7][9] |
| PKCβII | 16 nM | Cell-free assay | [7][9] |
| PKCγ | 20 nM | Cell-free assay | [7][9] |
| PKCδ | 100 - 200 nM | In vitro | [1] |
| PKCε | 100 - 200 nM | In vitro | [1] |
| PKCζ | ~6 µM | In vitro, very weak inhibition | [1] |
| GSK-3 (adipocyte lysates) | 360 nM | In vitro | [3][8] |
| GSK-3β (immunoprecipitated) | 170 nM | In vitro | [3][8] |
| Protein Kinase A (PKA) | 2 µM | Much higher concentration needed | [3] |
Table 2: Binding Affinity and Other Properties
| Parameter | Value | Target | Reference(s) |
| Kᵢ (ATP competition) | 14 nM | PKC | [2][4] |
| Kᵢ (Antagonism) | 61 nM | 5-HT₃ Receptor | [2] |
| Cellular IC₅₀ | 0.2 - 2 µM | PKC | [1] |
Experimental Protocols
Detailed methodologies are crucial for the effective application of this compound in research.
Protocol 1: In Vitro PKC Kinase Assay
This protocol is adapted from methods used to determine the potency of PKC inhibitors.[7]
Objective: To measure the IC₅₀ of Bisindolylmaleimide I by quantifying the transfer of ³²P from [γ-³²P]ATP to a substrate.
Materials:
-
Purified PKC enzyme
-
This compound
-
[γ-³²P]ATP
-
Substrate: Lysine-rich histone (e.g., Type III-S)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 µM CaCl₂
-
Lipid Activators: Phosphatidylserine (31 µg/mL), 1,2-sn-dioleylglycerol (0.5 µM)
-
Stop Solution: 30 mg/mL casein and 12% trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture (final volume 80 µL) containing Reaction Buffer, lipid activators, histone substrate, and [γ-³²P]ATP (10 µM).
-
Add varying concentrations of Bisindolylmaleimide I (or DMSO as a vehicle control) to the reaction tubes.
-
Initiate the reaction by adding purified PKC (final concentration ~0.38 µg/mL).
-
Incubate the mixture for 10 minutes at 30°C.
-
Stop the reaction by adding 30 µL of casein solution followed by 0.9 mL of 12% TCA to precipitate the proteins.
-
Pellet the precipitate by centrifugation.
-
Wash the pellet to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity in the pellet using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide I and determine the IC₅₀ value by non-linear regression analysis.
Protocol 2: Cellular Proliferation (MTT) Assay
This protocol assesses the effect of Bisindolylmaleimide I on cell proliferation stimulated by PKC activators.[7]
Objective: To determine the effect of PKC inhibition by Bisindolylmaleimide I on the proliferation of cultured cells.
Materials:
-
Cell line (e.g., SNU-407 colon cancer cells, Swiss 3T3 fibroblasts)
-
Culture medium (e.g., RPMI 1640)
-
PKC activator (e.g., carbachol, phorbol (B1677699) esters)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Serum-starve the cells for 18-24 hours to synchronize them.
-
Pre-treat the cells with various concentrations of Bisindolylmaleimide I for 30 minutes.
-
Stimulate the cells with a PKC activator (e.g., 1 mM carbachol) and incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm (with background subtraction at 690 nm) using a microplate reader.
-
Express results as a percentage of the control (stimulated cells without inhibitor) to determine the inhibitory effect on proliferation.
Figure 2: General experimental workflow for kinase inhibitor evaluation.
Applications and Future Directions
This compound remains a cornerstone tool for studying PKC-dependent cellular processes, including proliferation, differentiation, apoptosis, and platelet aggregation.[4][7] Its ability to inhibit GSK-3 has also opened avenues for investigating pathways regulated by this kinase.[8] While its clinical development has been superseded by more advanced and isoform-specific inhibitors like Enzastaurin and Ruboxistaurin, the principles learned from its discovery and development continue to inform modern drug design.[5] Future research may focus on leveraging the dual PKC/GSK-3 inhibitory profile of bisindolylmaleimide derivatives for novel therapeutic strategies.
Conclusion
This compound was a landmark achievement in the development of selective kinase inhibitors. Its discovery provided the scientific community with a precise tool to dissect the complex roles of Protein Kinase C in cellular signaling. The quantitative data on its potency and the detailed experimental protocols for its use underscore its continued relevance in both basic and translational research. Understanding its history, mechanism, and application is essential for any scientist working in the field of signal transduction and drug discovery.
References
- 1. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Bisindolylmaleimide I [sigmaaldrich.com]
- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 9. medchemexpress.com [medchemexpress.com]
Bisindolylmaleimide I: A Technical Guide to its Biological Effects and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I (also known as GF109203X and Gö 6850) is a synthetic compound that has become an indispensable tool in cellular biology and pharmacology. Structurally similar to staurosporine, it was developed as a potent and highly selective inhibitor of Protein Kinase C (PKC) isozymes.[1][2][3] As a cell-permeable and reversible inhibitor, it acts as a competitive inhibitor at the ATP-binding site of its target kinases.[3][4] This guide provides an in-depth overview of the biological effects of Bisindolylmaleimide I, detailing its mechanism of action, quantitative inhibitory data, off-target effects, and the experimental protocols used for its characterization. Its utility as a chemical probe for dissecting PKC-dependent signal transduction pathways is well-established, though a comprehensive understanding of its broader kinase profile is crucial for the accurate interpretation of experimental outcomes.[1][4]
Mechanism of Action
The primary mechanism of action for Bisindolylmaleimide I is the competitive inhibition of the ATP-binding site on the catalytic domain of protein kinases, with a particular selectivity for Protein Kinase C (PKC) isozymes.[4] This prevents the phosphorylation of downstream protein substrates, thereby blocking the signaling cascades they regulate.[5] While highly selective compared to broader kinase inhibitors like staurosporine, it is not entirely specific to PKC.[1][3][6] Notably, it is also a potent inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3), an effect that may account for some of its observed biological activities, such as insulin-like effects on glycogen synthase.[7][8][9] Other identified off-targets include the p90 ribosomal S6 kinase (p90RSK).[4][10]
Quantitative Data: Inhibitory Profile and Cellular Effects
The potency and selectivity of Bisindolylmaleimide I have been quantified across various kinases and cellular systems. The following tables summarize these key quantitative metrics.
Table 1: Inhibitory Activity of Bisindolylmaleimide I against Protein Kinases
| Target Kinase | IC50 Value (in vitro) | Comments | Source |
| PKC Isozymes | |||
| PKCα (alpha) | 20 nM | Highly potent inhibition of conventional PKC. | [1][8][9] |
| PKCβI (beta I) | 17 nM | Highly potent inhibition of conventional PKC. | [1][8][9] |
| PKCβII (beta II) | 16 nM | Highly potent inhibition of conventional PKC. | [1][8][9] |
| PKCγ (gamma) | 20 nM | Highly potent inhibition of conventional PKC. | [1][8][9] |
| PKCδ (delta) | 100-200 nM | Less potent against novel PKC isoforms. | [11] |
| PKCε (epsilon) | 100-200 nM | Less potent against novel PKC isoforms. | [11] |
| PKCζ (zeta) | ~6 µM | Very weak inhibitor of atypical PKC isoforms. | [11] |
| Off-Target Kinases | |||
| GSK-3 (in lysates) | 360 nM | Potent off-target inhibition. | [7][12] |
| GSK-3β (immunoprecipitated) | 170 nM | Direct inhibition of the purified enzyme. | [7][12] |
| Protein Kinase A (PKA) | 2 µM | Significantly less potent than against PKC. | [2] |
| p90RSK | Potency comparable to PKC inhibition | Inhibition of RSK2 isoform confirmed. | [4][10] |
Table 2: Cellular and Physiological Effects of Bisindolylmaleimide I
| Cellular Process | Effective Concentration | Cell/System Type | Observed Effect | Source |
| Platelet Aggregation | IC50: 760 nM | Human Platelets | Inhibition of collagen-induced aggregation. | [8][13] |
| DNA Synthesis | 0-1 µM | Swiss 3T3 Cells | Inhibition of DNA synthesis. | [8][13][14] |
| GSK-3 Activity | 5 µM | Adipocyte Lysates | Reduced GSK-3 activity to ~25% of control. | [7][8][14] |
| Exosome Release | 10 µM (24h) | PC3 Cells | Inhibition of exosome and microvesicle release. | [8][14] |
| Cytotoxicity Enhancement | 10 µM (24h) | - | Enhances the cytotoxicity of 5-fluorouracil. | [8][14] |
| Hair Follicle Proliferation | 1-4 µM | Mouse Hair Follicles | Delays the decline in DNA synthesis. | [15] |
| Necrosis Inhibition | Not specified | Neurons and other cells | Protects against oxidant-induced necrosis. | [16] |
Core Biological Effects
Inhibition of PKC-Mediated Signaling
As a potent PKC inhibitor, Bisindolylmaleimide I effectively blocks numerous cellular processes regulated by this kinase family. This includes reversing the effects of PKC activators like phorbol (B1677699) esters and inhibiting signaling pathways initiated by growth factors that rely on PKC activation.[13] For example, it significantly reduces carbachol-stimulated ERK1/2 activation, which subsequently inhibits the proliferation of certain colon cancer cells.[1] It also prevents platelet aggregation induced by stimuli that activate PKC, such as collagen and α-thrombin.[1][13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 12. caymanchem.com [caymanchem.com]
- 13. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Bisindolylmaleimide protein-kinase-C inhibitors delay the decline in DNA synthesis in mouse hair follicle organ cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Bisindolylmaleimide I Hydrochloride: An In-depth Technical Guide for T-cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Bisindolylmaleimide I hydrochloride (also known as GF109203X) in T-cell proliferation studies. It is designed to equip researchers with the necessary information to design, execute, and interpret experiments utilizing this potent and selective Protein Kinase C (PKC) inhibitor.
Introduction
Bisindolylmaleimide I is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isozymes.[1] It acts as a competitive inhibitor at the ATP-binding site of PKC.[2] T-cell activation and subsequent proliferation are critically dependent on signaling pathways that involve PKC. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKC isoforms. These kinases, in turn, phosphorylate downstream targets that are essential for the transcriptional activation of genes required for cell cycle entry and proliferation, such as Interleukin-2 (IL-2). By inhibiting PKC, Bisindolylmaleimide I provides a powerful tool to dissect the role of this signaling nexus in T-cell biology and to explore its potential as an immunomodulatory agent.
Mechanism of Action in T-cell Proliferation
T-cell proliferation is a complex process initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), along with co-stimulatory signals, most notably from the CD28 receptor. This dual signaling activates a cascade of intracellular events, a crucial component of which is the activation of Protein Kinase C (PKC).
Bisindolylmaleimide I exerts its inhibitory effect on T-cell proliferation primarily by targeting conventional (α, βI, βII, γ) and novel (δ, ε) PKC isoforms. By competitively binding to the ATP-binding site of these kinases, it prevents the phosphorylation of their downstream substrates. This blockade disrupts the signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, which are essential for the expression of genes required for cell cycle progression and proliferation, including the gene for Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.
References
Methodological & Application
Application Notes and Protocols for Bisindolylmaleimide I Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I hydrochloride, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] Structurally similar to staurosporine, it demonstrates significantly greater selectivity for PKC over other kinases, making it an invaluable tool for dissecting PKC-mediated signal transduction pathways.[4][5] It acts as an ATP-competitive inhibitor at the catalytic domain of PKC.[2][5] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments.
Mechanism of Action
Bisindolylmaleimide I primarily exerts its biological effects by inhibiting the conventional (α, βI, βII, γ) and novel (δ, ε) PKC isozymes.[1][2] PKC is a family of serine/threonine kinases that are central to many cellular signaling cascades, regulating processes such as cell proliferation, differentiation, apoptosis, and vesicle release.[1][6] Upon activation, typically by diacylglycerol (DAG) and Ca2+, PKC phosphorylates a wide array of substrate proteins. Bisindolylmaleimide I competitively binds to the ATP-binding site of PKC, thereby preventing the phosphorylation of its substrates and blocking downstream signaling events.[5][6] While highly selective for PKC, it's important to note that at higher concentrations, Bisindolylmaleimide I can also inhibit other kinases, such as Glycogen Synthase Kinase-3 (GSK-3) and p90 ribosomal S6 kinase (p90RSK).[1][7][8][9]
Data Presentation
Table 1: Inhibitory Potency (IC50) of Bisindolylmaleimide I against various kinases
| Target Kinase | IC50 (nM) | Assay Conditions |
| PKCα | 20 | Cell-free assay |
| PKCβI | 17 | Cell-free assay |
| PKCβII | 16 | Cell-free assay |
| PKCγ | 20 | Cell-free assay |
| GSK-3 (in cell lysates) | 360 | Rat epididymal adipocytes |
| GSK-3β (immunoprecipitated) | 170 | Rat epididymal adipocytes |
| p90RSK2 (at 5 mM ATP) | 7400 | In vitro kinase assay |
| Protein Kinase A (PKA) | 2000 | Not specified |
Data compiled from multiple sources.[1][2][3][4][7][8][9] Note that IC50 values can vary depending on assay conditions.
Table 2: Effective Concentrations of Bisindolylmaleimide I in Cell Culture
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Swiss 3T3 cells | 0-1 µM | Not specified | Inhibition of DNA synthesis.[1][3] |
| SNU-407 colon cancer cells | 1 µM | 48 hours | Reduction of carbachol-stimulated ERK1/2 activation and proliferation.[4] |
| Rat epididymal adipocytes | 5 µM | Not specified | Reduction of GSK-3 activity to 25.1±4.3% of control.[1][3][7] |
| PC3 cells | 10 µM | 24 hours | Inhibition of exosome and microvesicle release.[1][3] |
| PC3 cells | 10 µM | 24 hours | Enhancement of 5-fluorouracil (B62378) cytotoxicity.[1][3] |
| RAW264.7 cells | IC50 = 1.5 µM | 24 hours | Protection against Bacillus anthracis lethal toxin-mediated cytotoxicity.[4] |
| Human platelets | Not specified | Not specified | Prevention of PKC-mediated phosphorylation of a 47 kDa protein.[5] |
| Adult rat ventricular myocytes | ≥3 µM | Not specified | Significant reduction of eEF2K phosphorylation (an index of p90RSK activity).[8][9] |
Mandatory Visualizations
Signaling Pathways
Caption: PKC signaling pathway and points of inhibition by Bisindolylmaleimide I.
Experimental Workflow
Caption: A typical experimental workflow for using Bisindolylmaleimide I in cell culture.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Pre-warmed complete cell culture medium
Procedure:
-
Stock Solution Preparation:
-
To prepare a 4 mM stock solution, dissolve 500 μg of this compound powder (MW: 448.94 g/mol ) in 0.28 ml of anhydrous DMSO.[10]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, for a final concentration of 2 µM, dilute the 4 mM stock solution 1:2000 in the culture medium.
-
Mix thoroughly by gentle inversion before adding to the cells.
-
Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol determines the effect of Bisindolylmaleimide I on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Bisindolylmaleimide I working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth and prevent confluency by the end of the experiment. Allow cells to attach overnight in a CO₂ incubator.[4][11]
-
Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of Bisindolylmaleimide I (e.g., 0.1 to 10 µM).[6] Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of PKC Substrate Phosphorylation
This protocol assesses the inhibitory effect of Bisindolylmaleimide I on the phosphorylation of a known PKC substrate (e.g., MARCKS) or downstream targets.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Bisindolylmaleimide I working solutions
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) reagent
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to attach. Pre-treat the cells with the desired concentration of Bisindolylmaleimide I (or vehicle control) for 30 minutes to 1 hour.[4]
-
Stimulation: Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate.[11]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.[11]
-
-
Data Analysis: Re-probe the membrane with an antibody against the total substrate protein and a loading control (e.g., β-actin) to normalize the data. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Troubleshooting
-
High Cell Toxicity or Off-Target Effects: If significant cell death or unexpected effects are observed, the concentration of Bisindolylmaleimide I may be too high, leading to non-specific toxicity or inhibition of other kinases like GSK-3.[7][11]
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration. Lower the concentration and/or shorten the incubation time. Use a structurally different PKC inhibitor to confirm that the observed effect is PKC-dependent.
-
-
No or Little Inhibitory Effect:
-
Solution: Verify the activity of the compound; ensure stock solutions are prepared and stored correctly. Confirm the expression and activity of PKC isoforms in your specific cell line. Ensure the chosen downstream readout is indeed PKC-dependent in your experimental system.
-
Disclaimer: This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisindolylmaleimide I [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisindolylmaleimide I, Hydrochloride (#9841) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Bisindolylmaleimide I Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and supporting data for the preparation and use of Bisindolylmaleimide I hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC).
Physicochemical Properties
Bisindolylmaleimide I (also known as GF 109203X, Gö 6850) is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC.[1][2] The hydrochloride form is an enhanced water-soluble version of the parent compound.[2] Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₄N₄O₂ • HCl | [3][4] |
| Molecular Weight | 448.94 g/mol | [3][4] |
| CAS Number | 176504-36-2 | [2][3][4] |
| Appearance | Orange-red to deep orange solid | [2] |
| Purity | ≥95% to >99% (HPLC) | [2][3][5] |
| Solubility | - DMSO: up to 82 mg/mL | [2][6][7] |
| - DMF: 3 mg/mL | [1] | |
| - Water: 10 mg/mL | [2] | |
| - Ethanol: Insoluble to 1 mg/mL | [6] | |
| Storage (Lyophilized) | Store at -20°C, desiccated, protected from light. Stable for at least 24 months. | [3][4] |
| Storage (In Solution) | Store in aliquots at -20°C or -80°C. Use within 1-3 months to prevent loss of potency. Avoid repeated freeze-thaw cycles. | [3][4][6][8] |
Experimental Protocols
2.1. Materials Required
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2.2. Safety Precautions
-
Handle this compound in a well-ventilated area.
-
DMSO is a potent solvent that can facilitate the absorption of compounds through the skin. Always wear gloves and appropriate PPE.
-
Consult the Safety Data Sheet (SDS) for complete handling and safety information.
2.3. Protocol for Preparing a 4 mM Stock Solution in DMSO
This protocol provides a specific example for preparing a commonly used concentration. Adjust calculations as needed for different desired concentrations or package sizes.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 4 mM stock solution from a 500 μg powder supply, the required volume of DMSO must be calculated.
-
Molecular Weight (MW) = 448.94 g/mol
-
Mass (m) = 500 μg = 0.0005 g
-
Desired Concentration (C) = 4 mM = 0.004 mol/L
-
Volume (V) = m / (C * MW) = 0.0005 g / (0.004 mol/L * 448.94 g/mol ) ≈ 0.000278 L = 0.28 mL
-
-
Dissolution: Carefully add 0.28 mL (280 μL) of high-purity DMSO to the vial containing 500 μg of the compound.[3][4]
-
Homogenization: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication can be used to aid dissolution if necessary.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[3][4]
-
Storage: Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months under these conditions.[3][4] For longer-term storage (up to 6 months), -80°C is recommended.[8]
2.4. Preparation of Working Solutions
To prepare a working solution, the DMSO stock must be diluted in an appropriate aqueous buffer or cell culture medium.
-
Example Dilution: To achieve a final working concentration of 4 μM, dilute the 4 mM stock solution 1:1000 in the desired medium (e.g., add 1 μL of stock solution to 999 μL of medium).[3][4]
-
Important Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your assay is typically ≤0.1% to minimize solvent effects.
Quantitative Data Summary
Bisindolylmaleimide I is a highly selective inhibitor for several PKC isozymes.
| Target | IC₅₀ / Kᵢ | Assay Type | Source(s) |
| PKCα | 10-20 nM | In vitro | [3][4][6] |
| PKCβI | 17 nM | In vitro | [6][7] |
| PKCβII | 16 nM | In vitro | [6][7] |
| PKCγ | 10-20 nM | In vitro | [3][4][6] |
| PKCδ | 100-200 nM | In vitro | [3][4] |
| PKCε | 100-200 nM | In vitro | [3][4] |
| PKCζ | ~6 μM | In vitro | [3][4][9] |
| GSK-3β | 170-360 nM | In vitro | [1] |
| PKC (Cellular) | 0.2-2 μM | In vivo / Cellular Assays | [3][4][9] |
| Recommended Working Concentration | 2-4 μM | Cellular Assays | [3][4] |
Visualizations
Diagrams are provided to illustrate key workflows and biological pathways.
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of PKC by Bisindolylmaleimide I at the ATP-binding site.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bisindolylmaleimide I, Hydrochloride An enhanced water-soluble form of Bisindolylmaleimide I. | 176504-36-2 [sigmaaldrich.com]
- 3. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. Bisindolylmaleimide I, Hydrochloride (#9841) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 5. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellsignal.jp [cellsignal.jp]
Application Notes and Protocols: Bisindolylmaleimide I in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a highly selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1] Structurally similar to staurosporine, it demonstrates greater selectivity for PKC isoforms, making it an invaluable tool for dissecting PKC-mediated signal transduction pathways implicated in cancer.[1][2] It functions as an ATP-competitive inhibitor, targeting the catalytic domain of PKC.[1][3] These characteristics make Bisindolylmaleimide I widely used in cancer research to study and inhibit cellular processes such as proliferation, apoptosis, and drug resistance.[2][4][5]
Mechanism of Action
Bisindolylmaleimide I exerts its biological effects primarily by inhibiting the kinase activity of PKC isozymes. The PKC family plays a crucial role in signal transduction, regulating cell proliferation, differentiation, and survival.[3] In many cancers, the PKC signaling pathway is dysregulated. Bisindolylmaleimide I competitively binds to the ATP-binding site of PKC, preventing the phosphorylation of its downstream substrates and thereby blocking the signaling cascade.[1][3] It shows high selectivity for conventional PKC isozymes (α, βI, βII, γ) and novel isozymes (δ, ε).[1] While it is a potent PKC inhibitor, some studies indicate it can also inhibit other kinases, such as GSK-3, at higher concentrations.[6]
Data Presentation
Quantitative data from in-vitro kinase assays and cell-based assays demonstrate the potency and selectivity of Bisindolylmaleimide I.
Table 1: Inhibitory Potency (IC₅₀) of Bisindolylmaleimide I against PKC Isoforms
| Target Kinase | IC₅₀ (nM) | Source(s) |
|---|---|---|
| PKCα | 20 | [2][6] |
| PKCβI | 17 | [2][6] |
| PKCβII | 16 | [2][6] |
| PKCγ | 20 | [2][6] |
| Bovine Brain PKC | 10 |[1][6] |
Table 2: Exemplary Applications of Bisindolylmaleimide I in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effect | Source(s) |
|---|---|---|---|---|
| SNU-407 | Colon Cancer | 1 µM | Reduction of carbachol-stimulated ERK1/2 activation and proliferation. | [2] |
| MTLn3 | Mammary Adenocarcinoma | Not specified | Potentiated the effects of doxorubicin (B1662922) on inhibiting colony formation. | [5] |
| PC3 | Prostate Cancer | 10 µM | Inhibition of exosome and microvesicle (EMV) release. |[6] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol determines the effect of Bisindolylmaleimide I on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.[2][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Bisindolylmaleimide I stock solution (e.g., 10 mM in DMSO)[7]
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO (cell culture grade)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment:
-
Prepare serial dilutions of Bisindolylmaleimide I in complete medium from the stock solution. A typical concentration range is 0.1 µM to 10 µM.[8]
-
Include a vehicle control (DMSO) at a final concentration equal to that in the highest dose of the compound (typically ≤ 0.1%).[8][9]
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of Bisindolylmaleimide I or vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[11]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of PKC Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of PKC downstream targets, confirming the inhibitory effect of Bisindolylmaleimide I on the signaling pathway.[3]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis system
-
PVDF or nitrocellulose membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total protein, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with desired concentrations of Bisindolylmaleimide I for a specified time. If investigating a stimulated pathway, add an agonist (e.g., PMA) for a short period before harvesting.[12]
-
Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[13]
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]
-
Sample Preparation: Normalize protein samples to the same concentration and add Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Quantify band intensity using densitometry software. To confirm equal protein loading, the membrane can be stripped and re-probed for the total protein and/or a loading control like GAPDH.[13]
References
- 1. Bisindolylmaleimide I [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Bisindolylmaleimide I Hydrochloride in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I hydrochloride, also known as GF109203X or Go 6850, is a potent and selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) family enzymes.[1][2][3] It functions as an ATP-competitive inhibitor, targeting the catalytic domain of PKC and thereby preventing the phosphorylation of downstream substrates.[4][5][6] This inhibitory action makes it a valuable tool for investigating PKC-mediated signal transduction pathways in various physiological and pathological processes.[6][7] While it shows high selectivity for conventional PKC isoforms (α, β, γ), it also exhibits inhibitory activity against other kinases such as Glycogen (B147801) Synthase Kinase-3 (GSK-3).[1][8][9] These application notes provide a comprehensive overview of its use in in vivo animal studies, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
Protein Kinase C is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes, including cell proliferation, gene expression, and inflammation.[10][11][12] The activation of conventional PKC isoforms is initiated by signals that lead to the activation of Phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are required to activate conventional PKCs.[4][10] this compound acts by competing with ATP for the binding site in the catalytic domain of PKC, thus inhibiting the phosphorylation of its target proteins.[4][5]
Quantitative Data
The following tables summarize the inhibitory potency of this compound against various kinases and provide examples of its use in in vivo animal models.
Table 1: In Vitro Inhibitory Potency (IC₅₀)
| Kinase Target | IC₅₀ (nM) | Source |
| PKC (rat brain homogenate) | 15 | [4] |
| PKCα | 8 - 20 | [1][4] |
| PKCβI | 8 - 17 | [1][4] |
| PKCβII | 14 - 16 | [1][4] |
| PKCγ | 13 - 20 | [1][4] |
| PKCε | 39 | [4] |
| PKCζ | ~6000 | [13][14] |
| GSK-3β | 170 | [8] |
| CDK2 | 200 | [5] |
Table 2: In Vivo Studies with this compound
| Animal Model | Dosage | Administration Route | Observed Effect | Source |
| Quinpirole-treated shrews | 0-20 mg/kg | Intraperitoneal (i.p.) | Reduced frequency of quinpirole-induced vomiting and blocked ERK1/2 phosphorylation in the brainstem. | [1] |
| Wistar rats | 10 µ g/mouse | Intraplantar (i.pl.) | Dose-dependently inhibited bradykinin-induced mechanical allodynia. | [7] |
| Nude mice with MDA-MB-231 xenografts | 10 and 40 mg/kg | Not specified | A related bisindolylmaleimide analogue (BMA097) effectively reduced tumor growth. | [15] |
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
PEG300 and Tween-80 (for specific formulations)
Procedure for Stock Solution (e.g., 10 mM):
-
To prepare a 10 mM stock solution, dissolve 4.49 mg of this compound (Molecular Weight: 448.94 g/mol ) in 1 mL of sterile DMSO.[13][16]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C, protected from light. DMSO stock solutions are reported to be stable for up to 4 months.[16]
Procedure for Working Solution for In Vivo Administration:
-
Important: The final formulation will depend on the specific experimental requirements, including the desired dose, administration route, and animal model. It is recommended to prepare the working solution fresh on the day of use.[2] The final concentration of DMSO should be kept low to avoid toxicity.
-
Example Formulation 1 (Saline-based):
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile saline. For example, to prepare a 1 mg/mL solution, dilute the 10 mM stock solution accordingly.
-
Ensure the final DMSO concentration in the injected volume is well-tolerated by the animal model (typically <5-10%).
-
-
Example Formulation 2 (PEG300/Tween-80 based):
-
A common formulation for enhancing solubility of hydrophobic compounds for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.
-
A suggested protocol is to add the required volume of the DMSO stock solution to PEG300 and mix until clear. Then, add Tween-80 and mix. Finally, add saline to reach the final volume. A volumetric ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been suggested for similar compounds.[2]
-
In Vivo Animal Study Protocol (General Workflow)
This protocol provides a general framework. Specific parameters such as animal strain, age, weight, dosage, and administration schedule must be optimized for each study.
Materials:
-
Appropriate animal model (e.g., mice, rats)
-
This compound working solution
-
Vehicle control solution (containing the same solvent concentrations as the working solution)
-
Standard animal handling and dosing equipment (e.g., syringes, gavage needles)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment.
-
Randomization: Randomly assign animals to different experimental groups (e.g., vehicle control, different doses of this compound).
-
Baseline Measurements: Record baseline measurements relevant to the study, such as body weight, tumor volume (for oncology studies), or behavioral parameters.
-
Drug Administration: Administer this compound or the vehicle control solution via the chosen route (e.g., intraperitoneal, intravenous, oral gavage, or local injection). The dosing volume should be calculated based on the animal's body weight.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects. Record body weight at regular intervals (e.g., every 2-3 days).[15]
-
Efficacy Assessment: At predetermined time points, assess the efficacy of the treatment based on the study's endpoints. This could involve measuring tumor volume, performing behavioral tests, or collecting blood samples.
-
Tissue Collection: At the end of the study, euthanize the animals according to approved institutional guidelines and collect tissues of interest for further analysis.
-
Ex Vivo Analysis: Tissues can be processed for various analyses, such as Western blotting to assess the phosphorylation status of PKC substrates (e.g., MARCKS) or downstream targets like ERK, or immunohistochemistry to evaluate changes in protein expression and localization.[1][15]
Concluding Remarks
This compound is a critical tool for elucidating the role of PKC in various biological systems. When planning in vivo studies, it is essential to carefully consider the dosage, administration route, and formulation to ensure optimal delivery and minimize potential off-target effects. The protocols and data presented here serve as a guide for researchers to design and execute robust and reproducible animal experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bisindolylmaleimide I [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Protein kinase C - Wikipedia [en.wikipedia.org]
- 13. Bisindolylmaleimide I, Hydrochloride (#9841) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
effective concentration of Bisindolylmaleimide I in experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I (also known as GF109203X or Gö 6850) is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3][4] As a cell-permeable and reversible ATP-competitive inhibitor, it is a valuable tool for dissecting PKC-mediated signal transduction pathways.[1][5] These application notes provide comprehensive data and detailed protocols for the effective use of Bisindolylmaleimide I in various experimental settings.
Mechanism of Action
Bisindolylmaleimide I exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of PKC.[5][6] This prevents the phosphorylation of downstream PKC substrates, thereby blocking the signaling cascade. While highly selective for conventional and novel PKC isoforms, it's important to note that at higher concentrations, it can inhibit other kinases such as Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[6][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Bisindolylmaleimide I against Protein Kinases
| Target Kinase | IC₅₀ (nM) | ATP Concentration | Notes | Source(s) |
| PKCα | 8 - 20 | 50 µM | Potent inhibitor of conventional PKC isoforms. | [1][2][3][4][6] |
| PKCβI | 17 | Not Specified | [1][2][4] | |
| PKCβII | 16 | Not Specified | [1][2][4] | |
| PKCγ | 20 | Not Specified | [1][2][4] | |
| PKCδ | 100 - 200 | Not Specified | Weaker inhibition of novel PKC isoforms. | [3] |
| PKCε | 12 - 200 | 50 µM | [3][6] | |
| PKCζ | ~6000 | Not Specified | Very weak inhibitor of atypical PKC isoforms. | [3] |
| p90RSK1 | 610 | 50 µM | Also inhibits p90RSK isoforms. | [6] |
| p90RSK2 | 310 | 50 µM | [6] | |
| p90RSK3 | 120 | 50 µM | [6] | |
| GSK-3 (in cell lysates) | 360 | Not Specified | Potent inhibitor of GSK-3. | [7] |
| GSK-3 (immunoprecipitated) | 170 | Not Specified | [7] |
Table 2: Effective Concentrations of Bisindolylmaleimide I in Cell-Based Assays
| Cell Line | Concentration | Incubation Time | Observed Effect | Source(s) |
| Adult Rat Ventricular Myocytes (ARVM) | ≥ 3 µM | Not Specified | Significant reduction of p90RSK-mediated phosphorylation. | [6] |
| SNU-407 colon cancer cells | Not Specified | 30 min pre-treatment | Reduction of carbachol-stimulated ERK1/2 activation and proliferation. | [1] |
| Swiss 3T3 cells | 0 - 1 µM | Not Specified | Inhibition of DNA synthesis. | [4][8] |
| Adipocytes | 5 µM | Not Specified | Reduction of GSK-3 activity to 25.1 ± 4.3% of control. | [4][7][8] |
| PC3 cells | 10 µM | 24 hours | Inhibition of exosome and microvesicle release. | [4][8] |
| MDA-MB-231, MDA-MB-468, MCF7 (breast cancer) | 3.6 - 6.4 µM (IC₅₀) | 48 hours | Inhibition of cell survival. | [9] |
| Rat Chondrosarcoma (RCS) and human primary chondrocytes | Not Specified | Not Specified | Abolished FGF2-mediated Erk MAP kinase activation. | [10] |
Mandatory Visualizations
Caption: PKC signaling pathway and the inhibitory action of Bisindolylmaleimide I.
Caption: General experimental workflow for studying the effects of Bisindolylmaleimide I.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is adapted from a general method for measuring the transfer of ³²P from [γ-³²P]ATP to a substrate.[1]
Materials:
-
Purified PKC enzyme
-
Bisindolylmaleimide I
-
[γ-³²P]ATP
-
Lysine-rich histone (e.g., Type III-S) as a substrate
-
Reaction Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)
-
Lipid Activators (e.g., 31 µM Phosphatidylserine and 0.5 µM 1,2-sn-dioleylglycerol)
-
Stop Solution (e.g., 30 mg/mL casein and 12% trichloroacetic acid)
-
1N NaOH
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, lipid activators, and histone substrate.
-
Add varying concentrations of Bisindolylmaleimide I (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding the purified PKC enzyme (final concentration ~0.38 µg/mL).
-
Start the phosphorylation reaction by adding [γ-³²P]ATP (final concentration 10 µM).
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by adding the stop solution.
-
Collect the acid-precipitable material by centrifugation.
-
Dissolve the pellet in 1N NaOH and re-precipitate with trichloroacetic acid.
-
Quantify the incorporated ³²P using a scintillation counter.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol is based on a method to assess the effect of Bisindolylmaleimide I on the proliferation of SNU-407 colon cancer cells.[1]
Materials:
-
SNU-407 cells (or other cell line of interest)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Serum-free medium
-
Bisindolylmaleimide I
-
Stimulant (e.g., 1 mM carbachol)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours by replacing the complete medium with serum-free medium.
-
Pre-treat the cells with various concentrations of Bisindolylmaleimide I for 30 minutes.
-
Stimulate the cells with the appropriate agonist (e.g., 1 mM carbachol) and incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm (with a reference wavelength of 690 nm) using a microplate reader.
-
Express the results as a percentage of the control (vehicle-treated) cells.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol outlines a general method to assess the effect of Bisindolylmaleimide I on the phosphorylation of downstream targets like ERK.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Bisindolylmaleimide I
-
Stimulant (e.g., growth factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells as required.
-
Pre-treat with Bisindolylmaleimide I for the desired time and concentration.
-
Stimulate the cells with a growth factor or other agonist.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Solubility and Storage
-
Solubility: Soluble in DMSO (e.g., 10 mg/mL or 82 mg/mL) and DMF (e.g., 10 mg/mL).[1][3]
-
Stock Solution Preparation: For a 10 mM stock solution, reconstitute 1 mg of powder in 0.24 mL of DMSO.[3]
-
Storage: Store the lyophilized powder at -20°C, desiccated.[3] Store stock solutions in aliquots at -20°C and protect from light.[5] The product is typically stable for up to 12 months under these conditions.[5]
Important Considerations
-
Off-Target Effects: Be aware of the potential for Bisindolylmaleimide I to inhibit other kinases, especially at higher concentrations.[6][7] Consider using multiple inhibitors with different mechanisms of action to confirm findings.
-
Serum Concentration: Serum proteins can bind to small molecule inhibitors, reducing their effective concentration.[11] It is advisable to use a reduced serum concentration or conduct experiments across a range of serum levels.
-
DMSO Concentration: Keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][11]
-
Negative Control: Bisindolylmaleimide V, an inactive analog, can be used as a negative control in experiments to distinguish PKC-dependent effects from non-specific effects of the bisindolylmaleimide scaffold.[7][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bisindolylmaleimide I suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes for the Experimental Use of Bisindolylmaleimide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I, also known as GF109203X or Go 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] Structurally similar to staurosporine, it exhibits greater selectivity for PKC compared to other kinases like EGFR, PDGFR, and the insulin (B600854) receptor, making it a valuable tool for studying PKC-mediated signal transduction pathways.[4] While it is a highly selective inhibitor of conventional (α, β, γ) and novel (δ, ε) PKC isoforms, it is also known to inhibit other kinases, most notably Glycogen Synthase Kinase-3 (GSK-3).[1][3][5] These application notes provide a comprehensive guide for utilizing Bisindolylmaleimide I in various experimental settings.
Mechanism of Action
Bisindolylmaleimide I functions as an ATP-competitive inhibitor.[4] It binds to the ATP-binding site within the catalytic domain of target kinases, thereby preventing the phosphorylation of their downstream substrates.[6] This action effectively blocks the signaling cascades regulated by these kinases. Its high affinity for conventional PKC isoforms makes it a standard reagent for elucidating the physiological and pathological roles of this kinase family.
Data Presentation
The inhibitory activity and effective concentrations of Bisindolylmaleimide I are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)
| Kinase Target | IC₅₀ Value | Notes |
| PKCα | 20 nM | Cell-free assay.[1][4][7] |
| PKCβI | 17 nM | Cell-free assay.[1][4][7] |
| PKCβII | 16 nM | Cell-free assay.[1][4][7] |
| PKCγ | 20 nM | Cell-free assay.[1][4][7] |
| PKCδ | 100-200 nM | In vitro assay.[2] |
| PKCε | 100-200 nM | In vitro assay.[2] |
| PKCζ | ~6 µM | Weak inhibitor for this isoform.[2] |
| GSK-3 | 360 nM | Assayed in total cell lysates.[5] |
| GSK-3β | 170-190 nM | Assayed in immunoprecipitates.[5] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line / System | Assay Type | Concentration | Observed Effect |
| RAW264.7 Macrophages | Cytotoxicity Protection | IC₅₀ = 1.5 µM | Protection against anthrax lethal toxin-mediated cytotoxicity.[4] |
| SNU-407 Colon Cancer | ERK1/2 Activation | Not specified | Significantly reduces carbachol-stimulated ERK1/2 activation.[4] |
| Swiss 3T3 Fibroblasts | DNA Synthesis | 0.1 - 1 µM | Inhibition of DNA synthesis.[1][3] |
| PC3 Prostate Cancer | Exosome Release | 10 µM | Inhibition of exosome and microvesicle release.[1][3] |
| Rat Adipocytes | GSK-3 Activity | 5 µM | Reduces GSK-3 activity to ~25% of control.[1][3][5] |
| Human Platelets | Aggregation | IC₅₀ = 760 nM | Inhibition of collagen-induced platelet aggregation.[1] |
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by Bisindolylmaleimide I and a general experimental workflow.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution in DMSO and its subsequent dilution for cell culture experiments.
Materials:
-
Bisindolylmaleimide I powder (MW: 412.48 g/mol )[7]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, anhydrous
-
Sterile microcentrifuge tubes
-
Appropriate sterile cell culture medium or assay buffer
Procedure:
-
Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, dissolve 4.12 mg of Bisindolylmaleimide I powder in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. A brief sonication can be used if necessary.
-
Dispense the stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C, protected from light. DMSO stock solutions are reported to be stable for up to 4 months under these conditions.[8]
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium or the appropriate assay buffer.
-
Example: To make a 10 µM working solution for treating cells, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium).
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that vehicle control cultures are treated with the same final concentration of DMSO.
-
Protocol 2: In Vitro Kinase Assay
This protocol provides a general method to assess the inhibitory effect of Bisindolylmaleimide I on a purified kinase in vitro. A radioactive [γ-³²P]ATP assay is described as a classic example.[4]
Materials:
-
Purified active kinase (e.g., PKC, GSK-3)
-
Specific kinase substrate (e.g., lysine-rich histone for PKC)[4]
-
Bisindolylmaleimide I (serial dilutions prepared in assay buffer)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)[4]
-
[γ-³²P]ATP
-
Cofactors as required (e.g., 100 µM CaCl₂, phosphatidylserine, diacylglycerol for PKC)[4]
-
Reaction stop solution (e.g., trichloroacetic acid)[4]
-
P81 phosphocellulose paper or similar for capturing phosphorylated substrate
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the kinase reaction buffer, substrate, cofactors, and the desired concentration of Bisindolylmaleimide I or vehicle (DMSO).
-
Enzyme Addition: Add the purified kinase to the reaction mixture.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 10-20 minutes) within the linear range of the reaction.[4]
-
Stop Reaction: Terminate the reaction by adding the stop solution.[4]
-
Measure Phosphorylation: Spot an aliquot of the reaction mixture onto P81 paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.[4]
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of Bisindolylmaleimide I relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Cell Viability / Proliferation (MTT) Assay
This protocol determines the effect of Bisindolylmaleimide I on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Bisindolylmaleimide I working solutions
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.[4]
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of Bisindolylmaleimide I (e.g., 0.1 to 20 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[4]
-
Absorbance Reading: Gently shake the plate to dissolve the crystals completely. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Subtract the background absorbance from a blank well. Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
Protocol 4: Western Blotting for Protein Phosphorylation
This protocol assesses the inhibitory effect of Bisindolylmaleimide I on the phosphorylation of a specific kinase substrate within cells.
Materials:
-
Cultured cells
-
Bisindolylmaleimide I working solutions
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate PKC)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the target of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of Bisindolylmaleimide I or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add a stimulant (e.g., PMA) for a short period (e.g., 5-15 minutes) to induce phosphorylation of the target protein.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 15-30 minutes.[9]
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary phospho-specific antibody overnight at 4°C.[10]
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an ECL substrate and an imaging system.[10]
-
Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if Bisindolylmaleimide I induces cell cycle arrest.
Materials:
-
Cultured cells
-
Bisindolylmaleimide I working solutions
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of Bisindolylmaleimide I or vehicle for a specified time (e.g., 24 or 48 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.[11] Combine all cells and transfer to a FACS tube.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes.[11] Discard the supernatant and resuspend the pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of ~1 mL to fix the cells.[11][12]
-
Storage: Incubate the fixed cells for at least 2 hours at 4°C (or store at -20°C for longer periods).[11]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol.[11] Wash the cell pellet with PBS. Resuspend the pellet in 300-500 µL of PI/RNase A Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Bisindolylmaleimide I [sigmaaldrich.com]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Bisindolylmaleimide I Hydrochloride in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisindolylmaleimide I hydrochloride, also known as GF109203X, is a potent, cell-permeable, and reversible inhibitor of protein kinase C (PKC)[1][2]. As a highly selective, ATP-competitive inhibitor, it is a valuable tool for investigating the role of PKC in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis[1]. Its ability to induce or sensitize cells to apoptosis makes it a compound of significant interest in cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in apoptosis induction assays.
Mechanism of Action
Bisindolylmaleimide I primarily functions by inhibiting the activity of several PKC isoforms, including PKCα, PKCβI, PKCβII, and PKCγ, with IC50 values in the nanomolar range[1][3]. By competing with ATP for the binding site on the kinase domain, it prevents the phosphorylation of downstream PKC substrates, thereby blocking signal transduction.
Beyond its well-established role as a PKC inhibitor, Bisindolylmaleimide I and its analogs have been shown to induce apoptosis through various other mechanisms:
-
Mitochondrial (Intrinsic) Pathway: Bisindolylmaleimide compounds can induce a conformational change in the pro-apoptotic protein Bax, leading to its translocation from the cytosol to the mitochondria. This triggers the release of cytochrome c, Smac/DIABLO, and Omi/HtrA2 from the mitochondrial intermembrane space, ultimately leading to the activation of caspase-9 and downstream effector caspases like caspase-3[4][5].
-
MAPK Pathway Activation: In some cellular contexts, bisindolylmaleimides can enhance apoptosis through the synergistic and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways[6].
-
Sensitization to Extrinsic Apoptosis: Bisindolylmaleimide IX, a related compound, has been shown to sensitize cancer cells to apoptosis induced by death receptor ligands such as TNF-α, TRAIL, and FasL[7][8][9].
Data Presentation
Inhibitory Activity of Bisindolylmaleimide I
| Kinase Target | IC50 (nM) |
| PKCα | 20 |
| PKCβI | 17 |
| PKCβII | 16 |
| PKCγ | 20 |
Data compiled from multiple sources[1][3].
Cellular Activity of Bisindolylmaleimides in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| Bisindolylmaleimide I | Colorectal Cancer Cells (HCT116) | Apoptosis Assay | 5 µM | 72 hours | Reduction in 5-FU-induced apoptosis |
| Bisindolylmaleimide I | PC3 Cells | Exosome/Microvesicle Release | 10 µM | 24 hours | Inhibition of exosome and microvesicle release |
| Bisindolylmaleimide I | SNU-407 Colon Cancer Cells | Cell Proliferation (MTT) | 1 µM | 48 hours | Significant reduction in carbachol-stimulated ERK1/2 activation and proliferation[3] |
| Bisindolylmaleimide IX | A549 Lung Carcinoma Cells | Growth Inhibition | 0.78 µM (IC50) | 4 days | Potent growth inhibition |
| Bisindolylmaleimide IX | Chronic Lymphocytic Leukaemia (CLL) Cells | Apoptosis Induction | Not Specified | Not Specified | Potent inducer of apoptosis[4] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Stock Solution (10 mM):
-
To prepare a 10 mM stock solution, dissolve 4.12 mg of this compound (Molecular Weight: 412.48 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
-
-
Working Solution:
-
Just before use, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium or the appropriate assay buffer. For example, to make a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Mix thoroughly by gentle vortexing or inversion.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.
-
Protocol 2: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol is for quantifying apoptosis by detecting the externalization of phosphatidylserine (B164497) on the cell surface.
Materials:
-
Cells of interest
-
This compound working solutions
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence during the treatment period. Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or gentle scraping. Collect both adherent and floating cells to include the apoptotic population.
-
For suspension cells, collect the entire cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Centrifuge the washed cells and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to the cell suspension.
-
Add 5 µL of PI or 7-AAD staining solution immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI/7-AAD only).
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells of interest
-
This compound working solutions
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Induction of Apoptosis:
-
Seed and treat cells with this compound as described in Protocol 2.
-
-
Preparation of Cell Lysates:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Normalize the protein concentration of all samples with Cell Lysis Buffer.
-
-
Caspase-3 Assay:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
-
Prepare the Reaction Mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 5 µL of Caspase-3 substrate. Add DTT to the 2X Reaction Buffer just before use.
-
Add 55 µL of the Reaction Mix to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.
-
Mandatory Visualizations
Caption: Signaling pathways of Bisindolylmaleimide I-induced apoptosis.
Caption: Workflow for Annexin V apoptosis assay.
Caption: Logical flow of a colorimetric caspase-3 assay.
References
- 1. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Bax and other pro-apoptotic Bcl-2 family "killer-proteins" and their victim the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 | Semantic Scholar [semanticscholar.org]
- 6. Bisindolylmaleimide VIII enhances DR5-mediated apoptosis through the MKK4/JNK/p38 kinase and the mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisindolylmaleimide IX Induces Reversible and Time-Dependent Tumor Necrosis Factor Receptor Family-Mediated Caspase Activation and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisindolylmaleimide IX facilitates extrinsic and initiates intrinsic apoptosis in TNF-alpha-resistant human colon adenocarcinoma COLO 205 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisindolylmaleimide IX facilitates tumor necrosis factor receptor family-mediated cell death and acts as an inhibitor of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the In Vitro Efficacy of Bisindolylmaleimide I
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisindolylmaleimide I (also known as GF109203X) is a potent and selective, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2] It acts as an ATP-competitive inhibitor, making it a valuable tool for studying PKC-mediated signal transduction pathways.[3][4] Dysregulation of PKC activity is implicated in various diseases, including cancer, cardiovascular disorders, and neurological conditions. Therefore, accurate in vitro assessment of inhibitors like Bisindolylmaleimide I is crucial for basic research and drug development.
These application notes provide detailed protocols for key in vitro assays to determine the efficacy of Bisindolylmaleimide I, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
Bisindolylmaleimide I selectively inhibits several PKC isoforms by competing with ATP for binding to the catalytic domain of the kinase.[1][4] This inhibition prevents the phosphorylation of downstream PKC substrates, thereby blocking the signaling cascade. It displays greater selectivity for PKC compared to other kinases like EGFR, PDGFR, and the insulin (B600854) receptor.[3] However, it's worth noting that at higher concentrations, it may inhibit other kinases such as GSK-3.[5]
Data Presentation
Quantitative data for Bisindolylmaleimide I efficacy should be presented in a clear and structured format to allow for easy comparison.
Table 1: In Vitro Inhibitory Activity of Bisindolylmaleimide I against PKC Isoforms
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| PKCα | 20 | Cell-free assay | [2][3][6] |
| PKCβI | 17 | Cell-free assay | [2][3][6] |
| PKCβII | 16 | Cell-free assay | [2][3][6] |
| PKCγ | 20 | Cell-free assay | [2][3][6] |
| PKCε | 39 | Cell-free assay | [7] |
| Rat Brain PKC | 15 | Cell-free assay | [7] |
Table 2: Cellular Activity of Bisindolylmaleimide I
| Cell Line | Assay Type | IC50 (µM) | Downstream Effect | Reference |
| SNU-407 colon cancer cells | Proliferation (MTT) | ~1 | Reduced carbachol-stimulated ERK1/2 activation | [3] |
| Swiss 3T3 cells | DNA Synthesis | 0-1 | Inhibition of DNA synthesis | [2][6] |
| PC3 cells | Exosome/Microvesicle Release | 10 (24h) | Inhibition of EMV release | [2][6] |
| Platelets | Aggregation | 0.76 | Inhibition of collagen-induced aggregation | [2] |
Signaling Pathway and Inhibition
The following diagram illustrates the canonical PKC signaling pathway and the point of inhibition by Bisindolylmaleimide I.
References
- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Bisindolylmaleimide I hydrochloride solubility issues in media
Welcome to the technical support center for Bisindolylmaleimide I hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly those related to solubility, during their experiments with this potent Protein Kinase C (PKC) inhibitor.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format for specific issues you may encounter when using this compound in your experiments.
Q1: I've added my this compound stock solution to my cell culture media, and a precipitate has formed. Can I still use this media for my experiment?
A1: It is strongly advised not to use media in which a precipitate is visible.[1] The formation of a precipitate indicates that the compound has crashed out of solution, meaning the actual concentration of the solubilized inhibitor is unknown and significantly lower than your calculated final concentration.[1] This will lead to inaccurate and unreliable experimental results. Furthermore, the solid particles could have unintended cytotoxic effects on your cells. The best practice is to discard the solution and prepare it again using the recommended dilution protocol.[1]
Q2: Why is my this compound precipitating when I dilute it in my aqueous buffer or cell culture media?
A2: Precipitation is a common issue with hydrophobic small molecules like this compound, which are typically dissolved in an organic solvent like DMSO for stock solutions.[1] The primary reasons for precipitation upon dilution into aqueous media are:
-
Low Aqueous Solubility: The compound is sparingly soluble in aqueous solutions.[1][2] The hydrochloride salt form is intended to enhance water solubility, but limitations persist.[3]
-
Abrupt Solvent Change: A rapid change from a high concentration in an organic solvent (DMSO) to a primarily aqueous environment can cause the compound to exceed its solubility limit and "crash out" of solution.[1]
-
High Final Concentration: Attempting to make a final working solution that is above the compound's solubility limit in the final media will inevitably lead to precipitation.
-
Low Temperature of Media: Diluting the compound in cold media can decrease its solubility.
Q3: My experimental results are inconsistent between different trials. Could this be related to solubility issues?
A3: Yes, inconsistent results are a common consequence of solubility problems. If the compound precipitates, the effective concentration delivered to the cells will vary between experiments.[4] Other potential causes for inconsistency include:
-
Degradation of Stock Solution: Improper storage, such as repeated freeze-thaw cycles, can lead to the degradation of the compound, reducing its potency.[2][5]
-
Inconsistent Dilution Technique: Variation in how the working solution is prepared can lead to different final concentrations.
-
Variability in Cell Conditions: Ensure consistent cell seeding densities and use cells within a defined passage number range to minimize biological variability.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The most commonly recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][5][6][7][8] Some datasheets also mention Dimethylformamide (DMF).[9][10] It is crucial to use an anhydrous grade of the solvent, as absorbed moisture can reduce the compound's stability and solubility.[1][11]
Q2: How should I prepare and store the stock solution?
A2: To prepare a stock solution, dissolve the lyophilized powder in anhydrous DMSO to your desired high concentration (e.g., 4-10 mM).[5][6][9][10] Vortex or sonicate briefly to ensure it has completely dissolved.[6][7] For storage, it is critical to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.[2][5][6][7][10] Store these aliquots at -20°C or -80°C.[2][4][12]
Q3: What is the stability of this compound in different conditions?
A3:
-
Lyophilized Powder: Stable for up to 24 months when stored desiccated at -20°C.[5][9][10]
-
DMSO Stock Solution: Once in solution, it should be used within 1 to 6 months, depending on the supplier's recommendation, when stored at -20°C or -80°C.[5][6][9][12]
-
Aqueous Working Solution: Stability in aqueous solutions is limited.[2] It is highly recommended to prepare fresh working dilutions from the DMSO stock immediately before each experiment and not to store aqueous solutions.[1][2]
Q4: What are the typical working concentrations for cell-based assays?
A4: The effective concentration is highly dependent on the cell line and the specific assay. In cellular assays, the IC₅₀ for PKC inhibition is typically in the range of 0.2-2 µM.[5][9][13] For many cell-based experiments, a starting concentration range of 1-10 µM is common.[4] However, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 1 mg/mL | [5][13] |
| DMSO | 10 mg/mL | [9][10] |
| DMSO | 20 mg/mL | |
| DMSO | 82 mg/mL | [11] |
| DMF | 10 mg/mL | [9][10] |
| Water | 10 mg/mL (enhanced water-soluble form) |
Note: Solubility in aqueous buffers and cell culture media is significantly lower.
Table 2: In Vitro Inhibitory Activity (IC₅₀) of Bisindolylmaleimide I
| Target Kinase Isoform | IC₅₀ (nM) | Source |
| PKCα | 10 - 20 | [5][9][13] |
| PKCβI | 17 | [8][12] |
| PKCβII | 16 | [8][12] |
| PKCγ | 10 - 20 | [5][9][13] |
| PKCδ | 100 - 200 | [5][9][13] |
| PKCε | 100 - 200 | [5][9][13] |
| PKCζ | ~6000 (weak inhibitor) | [5][9][13] |
| GSK-3 | Potent Inhibitor (IC₅₀ ~360 nM in lysates) | [14] |
Note: IC₅₀ values can vary depending on experimental conditions, such as ATP concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound powder (MW: ~448.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Calibrated precision balance and vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 4.49 mg of this compound.
-
Weighing: Carefully weigh the calculated amount of the solid compound in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.[6] Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution if necessary.[2][7] Ensure the final solution is clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[5][6][7]
-
Storage: Store the aliquots at -20°C for short-term storage (1-6 months) or -80°C for longer-term storage.[2][12]
Protocol 2: Preparation of Working Solution in Cell Culture Media (to avoid precipitation)
Objective: To dilute the concentrated DMSO stock solution into aqueous cell culture media while minimizing the risk of precipitation.
Procedure:
-
Pre-warm Media: Warm your sterile cell culture media to 37°C. Using pre-warmed media can improve solubility upon dilution.[1]
-
Thaw Stock: Just before use, thaw a single aliquot of the concentrated DMSO stock solution at room temperature.[6]
-
Calculate Dilution: Determine the volume of stock solution needed for your final concentration. Crucially, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4][6][7]
-
Final Dilution: Add the small volume of DMSO stock dropwise to the final volume of pre-warmed cell culture media while gently swirling or stirring the media.[1] This rapid dispersion is key to preventing localized high concentrations that lead to precipitation.
-
Final Mix: Once the addition is complete, mix the final solution gently by inversion before adding it to your cells.[6][7]
-
Use Immediately: Prepare the final working solution fresh for each experiment and use it immediately. Do not store the final aqueous solution.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bisindolylmaleimide I (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 10. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
Technical Support Center: Troubleshooting Off-Target Effects of Bisindolylmaleimide I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the off-target effects of Bisindolylmaleimide I (also known as GF109203X and Gö 6850). This document is structured in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bisindolylmaleimide I?
Bisindolylmaleimide I is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain of PKC, thereby preventing the phosphorylation of its downstream substrates.[1][3]
Q2: I'm observing cellular effects that are inconsistent with PKC inhibition. What could be the cause?
While Bisindolylmaleimide I is a selective PKC inhibitor, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. These off-target activities can lead to unexpected cellular responses. It is crucial to consider the inhibitor's selectivity profile and validate that the observed phenotype is a direct result of PKC inhibition.
Q3: What are the known off-targets of Bisindolylmaleimide I?
Bisindolylmaleimide I has been shown to inhibit other kinases besides PKC. Known off-targets include, but are not limited to:
-
p90 Ribosomal S6 Kinase (p90RSK)
-
Mitogen- and stress-activated protein kinase 1 (MSK1)
-
MAPK-activated protein kinase 1b (MAPKAPK1b)
-
Ribosomal protein S6 kinase 1 (S6K1)
It is important to note that the affinity for these off-targets is generally lower than for PKC isoforms.
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of Bisindolylmaleimide I required to inhibit PKC in your specific cellular context through dose-response experiments.
-
Employ a secondary inhibitor: Use a structurally different PKC inhibitor to confirm that the observed phenotype is not an artifact of a specific chemical scaffold.
-
Utilize genetic approaches: Employ techniques like siRNA or CRISPR/Cas9 to knockdown or knockout specific PKC isoforms and verify that the resulting phenotype mimics the effect of the inhibitor.
-
Perform rescue experiments: If possible, overexpress a resistant mutant of PKC to see if it reverses the effects of the inhibitor.
Troubleshooting Guide
Issue: Unexpected Phenotype Observed After Treatment
If you observe a cellular phenotype that is not consistent with the known functions of PKC, it is important to systematically troubleshoot the potential for off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of Bisindolylmaleimide I against its primary targets (PKC isoforms) and known off-target kinases. This data can help researchers assess the potential for off-target effects at the concentrations used in their experiments.
| Kinase Target | Bisindolylmaleimide I IC50 (nM) |
| PKCα | 20[1][4] |
| PKCβI | 17[1][4] |
| PKCβII | 16[1] |
| PKCγ | 20[1][4] |
| PKCδ | 100-200[2] |
| PKCε | 100-200[2] |
| PKCζ | ~6000[2][6] |
| GSK-3β (in cell lysates) | 360[5] |
| GSK-3β (immunoprecipitated) | 170[5] |
| Protein Kinase A (PKA) | 2000[3] |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and troubleshoot potential off-target effects of Bisindolylmaleimide I.
In Vitro Kinase Assay to Determine IC50
This experiment aims to determine the inhibitory activity of Bisindolylmaleimide I against a specific kinase.
Methodology: Radiometric Assay
-
Prepare Reagents:
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and inhibitor dilutions in a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
-
Stop Reaction and Quantify:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. Bisindolylmaleimide I (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 7. caymanchem.com [caymanchem.com]
how to prevent Bisindolylmaleimide I precipitation in culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Bisindolylmaleimide I precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Bisindolylmaleimide I precipitating in the cell culture media?
A1: Bisindolylmaleimide I is a hydrophobic molecule, meaning it has very poor solubility in water-based solutions like cell culture media.[1][2] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous culture medium.[1][3] The abrupt change in solvent from organic to aqueous causes the compound's concentration to exceed its solubility limit, leading to the formation of a visible precipitate.[1]
Q2: What is the recommended procedure for preparing a Bisindolylmaleimide I stock solution?
A2: To ensure the stability and effectiveness of Bisindolylmaleimide I, it is crucial to prepare and store the stock solution correctly. Use a high-purity, anhydrous grade of DMSO, as absorbed moisture can reduce the compound's solubility.[1][4] Prepare a high-concentration stock solution (e.g., 4-10 mM) in sterile DMSO.[5][6] Ensure the compound is fully dissolved by vortexing; brief sonication can also be used if necessary.[5] Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[5][7] DMSO stock solutions are generally stable for up to 4 months at -20°C.
Q3: How can I prevent precipitation when diluting the stock solution into my culture media?
A3: The key to preventing precipitation is to avoid rapid dilution of a highly concentrated stock directly into a large volume of media.[3] The recommended method is a stepwise dilution process:
-
Pre-warm the media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[3][8]
-
Perform an intermediate dilution: If you have a very high concentration stock (e.g., 100 mM), first create an intermediate dilution in DMSO (e.g., 1 mM).[3]
-
Add stock to media slowly: Add the stock solution dropwise into the pre-warmed media while gently vortexing or swirling.[2][3] This ensures rapid and thorough mixing, preventing localized high concentrations that are prone to precipitation.[9]
Q4: What is the maximum recommended final concentration of DMSO in the culture?
A4: While DMSO is an excellent solvent for Bisindolylmaleimide I, it can be toxic to cells at higher concentrations.[8] Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability.[3][8] It is critical to include a vehicle control (media with the same final concentration of DMSO but without the compound) in your experiments to ensure that any observed cellular effects are due to the inhibitor and not the solvent.[2][9]
Q5: I can see a precipitate in my media after adding the compound. Can I still use it for my experiment?
A5: It is strongly advised not to use media in which a precipitate is visible.[1] The formation of a precipitate means the actual concentration of the dissolved, active compound is unknown and significantly lower than your calculated concentration.[1] This will lead to inaccurate and unreliable experimental results. Furthermore, the solid particles themselves could have unintended cytotoxic effects on your cells. The best practice is to discard the solution and prepare it again using the recommended dilution protocol.[1]
Q6: Can components in my cell culture media, like serum, contribute to precipitation?
A6: Yes, the composition of the cell culture medium can impact the solubility of a compound.[8] Media contain various salts, proteins, and other components that can interact with your compound.[10][11] While serum proteins can sometimes help to solubilize hydrophobic compounds, they can also interact in ways that lead to aggregation or precipitation.[1][9] If you consistently face issues, it may be helpful to test the compound's solubility in your basal media (without serum) and compare it to the complete media to see if serum components are a contributing factor.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation | High Final Concentration: The target concentration exceeds the aqueous solubility limit of Bisindolylmaleimide I. | - Decrease the final working concentration. - Perform a solubility test (see Protocol 3) to determine the maximum soluble concentration in your specific media.[3] |
| Rapid Dilution: Adding a concentrated DMSO stock directly into the media causes a rapid solvent exchange ("crashing out").[3] | - Perform a stepwise dilution (see Protocol 2).[9] - Add the stock solution slowly to pre-warmed (37°C) media while gently vortexing.[2][3] | |
| Low Media Temperature: Adding the compound to cold media reduces its solubility.[3] | - Always use pre-warmed (37°C) cell culture media for preparing working solutions.[8] | |
| Delayed Precipitation (occurs over time in the incubator) | Temperature Shift: Changes in temperature between the lab bench and the 37°C incubator can affect solubility.[8][10] | - Pre-warm the media to 37°C before adding the compound.[8] |
| pH Shift: The CO₂ environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[8] | - Ensure the media is properly buffered for the incubator's CO₂ concentration (e.g., with HEPES).[9] | |
| Interaction with Media Components: The compound may slowly interact with salts, proteins, or other media components over time.[8][10] | - Test solubility in both basal and complete (serum-containing) media to identify interactions.[1] - If precipitation persists, consider preparing fresh working solutions immediately before use. |
Quantitative Data Summary
Table 1: Solubility of Bisindolylmaleimide I
| Solvent | Solubility | Source |
| DMSO | 10-82 mg/mL | [4] |
| Water | Insoluble | [4] |
| Ethanol | ~1 mg/mL | [4] |
Note: A hydrochloride form of Bisindolylmaleimide I is available, which is described as an "enhanced water-soluble form," with a reported solubility of 10 mg/mL in water and 20 mg/mL in DMSO.[12]
Table 2: Reported IC₅₀ Values and Working Concentrations of Bisindolylmaleimide I
| Target / Assay | Cell Line / System | Concentration / IC₅₀ | Source | | :--- | :--- | :--- | | PKCα, βI, βII, γ | Cell-free assays | 16-20 nM (IC₅₀) |[4][13] | | GSK-3 | Primary adipocyte lysates | 360 nM (IC₅₀) |[14] | | Inhibition of DNA Synthesis | Quiescent Swiss 3T3 cells | 0-1 µM |[13][15] | | Protection against Anthrax Toxin | RAW264.7 macrophages | 1.5 µM (IC₅₀) |[5] | | Inhibition of Exosome Release | PC3 (Prostate Cancer) | 10 µM |[5][13] | | In vivo Cellular Assays (PKC) | Various | 0.2-2 µM (IC₅₀) |[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Bring the powdered Bisindolylmaleimide I and a vial of high-purity, anhydrous DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 4 mM). For example, to make a 4 mM stock from 500 µg of Bisindolylmaleimide I (MW: 412.48 g/mol ), dissolve it in 0.303 mL of DMSO.[6]
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate briefly in a water bath.[5]
-
Dispense the stock solution into small, single-use, light-protected aliquots.
-
Store the aliquots at -20°C for short-term (up to 4 months) or -80°C for long-term (up to 1 year) storage.[5]
Protocol 2: Preparation of Final Working Solution (Recommended Method)
-
Thaw an aliquot of the high-concentration DMSO stock solution and bring it to room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Determine the volume of stock solution needed for your final concentration, ensuring the final DMSO concentration remains low (ideally ≤ 0.1%).
-
In a sterile conical tube, add the required volume of pre-warmed media.
-
While gently vortexing or swirling the tube of media, add the calculated volume of the DMSO stock solution dropwise. This ensures rapid dispersion and prevents localized high concentrations.[2][3]
-
Use the final working solution immediately for your experiment.
Protocol 3: Determining the Maximum Soluble Concentration
-
Prepare a series of dilutions of your Bisindolylmaleimide I stock solution in your complete cell culture medium in a 96-well plate. For example, create a 2-fold serial dilution starting from a high concentration (e.g., 50 µM).[3]
-
Include a "media only" control and a "DMSO vehicle" control (media with the highest final DMSO concentration you will use).[3]
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[3]
-
The highest concentration that remains clear and free of precipitate is the maximum working soluble concentration for your specific experimental conditions.
Visualizations
Caption: Simplified PKC signaling pathway and inhibition by Bisindolylmaleimide I.
Caption: Recommended workflow for preparing Bisindolylmaleimide I working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisindolylmaleimide I, Hydrochloride [merckmillipore.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 15. medchemexpress.com [medchemexpress.com]
Bisindolylmaleimide I hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Bisindolylmaleimide I hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For long-term stability, the lyophilized powder should be stored at or below -20°C, kept in a desiccated environment, and protected from light.[1][2] Some suppliers also indicate that storage at 2-8°C is acceptable.[3] Under these conditions, the compound is stable for at least two to four years.[1][4]
Q2: How should I store this compound after dissolving it in a solvent?
A2: Stock solutions should be stored at -20°C or -80°C.[1][5][6] It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of potency.[1][2][7]
Q3: What is the stability of this compound in solution?
A3: The stability of the solution depends on the solvent and storage temperature. In DMSO, stock solutions are generally stable for up to 2 to 4 months when stored at -20°C.[7][8] For longer-term storage, some sources suggest that solutions can be stable for up to 6 months at -80°C.[6] One supplier notes stability for up to 3 months in solution at -20°C.[1][2] Another indicates that reconstituted solutions are stable for up to 6 months at 4°C.[3]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in several organic solvents. It is most commonly dissolved in DMSO.[1][2][3][4][5][7] It is also soluble in DMF.[4][7] An enhanced water-soluble form is available, with a reported solubility of 10 mg/mL in water.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | The solubility limit may have been exceeded, or the solvent may have absorbed moisture. | Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[5] If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound. For in vivo experiments, it is recommended to prepare fresh solutions daily.[6] |
| Loss of biological activity in experiments | The compound may have degraded due to improper storage or handling. | Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2][7] Ensure that the solution has not been stored for longer than the recommended period. Use the compound within 2 to 3 months of reconstitution when stored at -20°C.[1][2][7] |
| Inconsistent experimental results | This could be due to inaccurate concentration of the stock solution or degradation of the compound. | Re-evaluate the preparation of your stock solution. If possible, verify the concentration. Use a fresh vial of the compound to prepare a new stock solution if degradation is suspected. |
Data Presentation
Storage and Stability Summary
| Form | Storage Temperature | Stability | Key Recommendations |
| Solid (Lyophilized Powder) | -20°C | 24 months to ≥ 4 years[1][4] | Store desiccated and protected from light.[1][2] |
| 2-8°C | Not specified, but listed as storage temp by some suppliers[3] | ||
| Solution in DMSO | -20°C | 1 to 4 months[5][7][8] | Aliquot to avoid freeze-thaw cycles.[1][2][7] |
| -80°C | Up to 6 months[6] | Recommended for longer-term storage of stock solutions. | |
| 4°C | Up to 6 months[3] |
Solubility Data
| Solvent | Concentration |
| DMSO | 1 mg/mL[1][2], 5 mg/mL[4], 10 mg/mL[7], 20 mg/mL[3], 82 mg/mL[5] |
| DMF | 3 mg/mL[4], 10 mg/mL[7] |
| Water | 10 mg/mL (for enhanced water-soluble form)[3] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL[4] |
Experimental Protocols & Visualizations
Preparation of Stock and Working Solutions
A common protocol for preparing this compound for cell-based assays involves creating a high-concentration stock solution in DMSO, which is then diluted to the final working concentration in a culture medium.
Mechanism of Action: PKC Inhibition
Bisindolylmaleimide I is a potent and selective inhibitor of Protein Kinase C (PKC).[1][4][7] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain of PKC, thereby preventing the phosphorylation of its downstream substrates.
References
- 1. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. Bisindolylmaleimide I, Hydrochloride (#9841) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 3. Bisindolylmaleimide I, Hydrochloride [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bisindolylmaleimide I (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Interpreting Unexpected Results with Bisindolylmaleimide I
Welcome to the technical support center for Bisindolylmaleimide I. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected experimental outcomes. Here you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: No Inhibition of Target PKC Activity
You've treated your cells with Bisindolylmaleimide I, but you're not observing the expected decrease in the phosphorylation of a known Protein Kinase C (PKC) substrate.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a range of Bisindolylmaleimide I concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | Identification of an effective IC50 value for PKC inhibition in your cellular context. |
| Incorrect ATP Concentration in In-Vitro Kinase Assays | The inhibitory potency of ATP-competitive inhibitors like Bisindolylmaleimide I is dependent on the ATP concentration. Ensure the ATP concentration in your assay is at or below the Km for the kinase.[1] | More accurate and reproducible IC50 values that reflect the competitive nature of the inhibitor. |
| Poor Cell Permeability | Although generally cell-permeable, efficiency can vary between cell types. Confirm cellular uptake or use a positive control compound known to be effective in your cell line. | Verification of inhibitor entry into the cells. |
| Inactive Inhibitor | Improper storage or handling can lead to degradation. Ensure the compound has been stored correctly (desiccated at -20°C) and prepare fresh stock solutions in anhydrous DMSO.[2] | Restoration of inhibitory activity with a fresh, properly handled inhibitor. |
Issue 2: Unexpected Cellular Phenotypes Unrelated to PKC Inhibition
You observe a cellular effect that does not align with the known functions of PKC, or the effect persists even when using a structurally different PKC inhibitor.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | Bisindolylmaleimide I is known to inhibit other kinases, most notably Glycogen (B147801) Synthase Kinase 3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[1][3] It can also interact with non-kinase proteins such as Adenosine kinase and Quinone reductase type 2.[4] | Confirmation of whether the observed phenotype is due to inhibition of an off-target protein. |
| 1. Validate with a more specific inhibitor: Use a highly selective inhibitor for the suspected off-target (e.g., a specific GSK-3 inhibitor) to see if it phenocopies the effect. | ||
| 2. Genetic knockdown/knockout: Use siRNA or CRISPR to reduce the expression of the suspected off-target and observe if the phenotype is replicated. | ||
| 3. Perform a Cellular Thermal Shift Assay (CETSA): Directly assess the binding of Bisindolylmaleimide I to other proteins in the cell. | ||
| Paradoxical Effects | Some studies have shown that Bisindolylmaleimide I can have unexpected, PKC-independent effects, such as protecting cells from oxidant-induced necrosis.[5] | Understanding that the observed effect may be a genuine, non-canonical activity of the compound. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) can induce cellular stress or other artifacts. | The unexpected phenotype is absent in the vehicle-only control, indicating it is not a solvent-induced artifact. |
| Run a vehicle control: Always include a control group treated with the same concentration of the solvent used to dissolve Bisindolylmaleimide I. |
Issue 3: Discrepancy Between In-Vitro and Cell-Based Assay Results
The IC50 value for Bisindolylmaleimide I in your in-vitro kinase assay is significantly different from the effective concentration in your cell-based assays.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Different ATP Concentrations | Intracellular ATP concentrations are much higher than those typically used in in-vitro kinase assays. The potency of ATP-competitive inhibitors is lower in a high ATP environment.[1] | Acknowledgment that higher concentrations of the inhibitor are often required in cellular assays compared to biochemical assays. |
| Cellular Efflux Pumps | The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein. | An increase in the inhibitor's cellular potency in the presence of the efflux pump inhibitor. |
| Co-treatment with an efflux pump inhibitor: Use a known efflux pump inhibitor (e.g., verapamil) to see if it increases the intracellular concentration and efficacy of Bisindolylmaleimide I. | ||
| Inhibitor Metabolism | Cells may metabolize the inhibitor into a less active or inactive form. | Understanding the metabolic stability of the compound in your specific cell line. |
| Time-course experiment: Assess the duration of the inhibitory effect in your cell-based assay. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bisindolylmaleimide I?
A1: Bisindolylmaleimide I is a potent, cell-permeable, and reversible ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[6] It binds to the ATP-binding site in the catalytic domain of PKC, preventing the phosphorylation of its substrates.
Q2: Is Bisindolylmaleimide I a specific inhibitor of PKC?
A2: While it is highly selective for PKC over some other kinases like EGFR and PDGFR, it is not entirely specific.[7] It is known to inhibit other kinases, notably GSK-3 and p90RSK, at concentrations that may be used to inhibit PKC in cellular experiments.[1][3] It has also been shown to bind to non-kinase proteins.[4]
Q3: What are the known off-targets of Bisindolylmaleimide I?
A3: The most well-documented off-targets are Glycogen Synthase Kinase 3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[1][3] Other identified off-targets include Cyclin-dependent kinase 2 (CDK2), Ste20-related kinase, Adenosine kinase, and Quinone reductase type 2.[4] Some bisindolylmaleimide analogs have also been reported to interact with calmodulin and STAT3.[8][9]
Q4: How should I prepare and store Bisindolylmaleimide I?
A4: Bisindolylmaleimide I is typically supplied as a solid. It should be stored desiccated at -20°C.[2] For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
Q5: What is a suitable negative control for experiments with Bisindolylmaleimide I?
A5: Bisindolylmaleimide V is often used as a negative control because it is structurally similar to Bisindolylmaleimide I but lacks significant inhibitory activity against PKC.[3] However, be aware that Bisindolylmaleimide V may have its own biological activities independent of PKC.
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Bisindolylmaleimide I against its primary targets and known off-targets. Note that IC50 values can vary depending on the assay conditions, particularly the ATP concentration.
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| PKCα | 20 | Cell-free | [7] |
| PKCβI | 17 | Cell-free | [7] |
| PKCβII | 16 | Cell-free | [7] |
| PKCγ | 20 | Cell-free | [7] |
| PKCδ | 100-200 | In vitro | [2] |
| PKCε | 100-200 | In vitro | [2] |
| PKCζ | ~6000 | In vitro | [2] |
| GSK-3β | 170 | In immunoprecipitates | |
| GSK-3 | 360 | In cell lysates | [3] |
| p90RSK1 | 610 | In vitro (50 µM ATP) | [1] |
| p90RSK2 | 310 | In vitro (50 µM ATP) | [1] |
| p90RSK3 | 120 | In vitro (50 µM ATP) | [1] |
| CDK2 | - | Identified as a target | [4] |
| PKA | ~2000 | - |
Mandatory Visualizations
Caption: Simplified diagram of the Protein Kinase C (PKC) signaling pathway and the inhibitory action of Bisindolylmaleimide I.
Caption: A logical workflow for troubleshooting unexpected experimental results with Bisindolylmaleimide I.
Caption: The relationship between Bisindolylmaleimide I and its primary and off-target proteins.
Experimental Protocols
Protocol 1: In-Vitro Kinase Assay Using Immunoprecipitated Kinase
This protocol allows for the assessment of Bisindolylmaleimide I's inhibitory effect on a specific kinase immunoprecipitated from cell lysates.
Materials:
-
Cells expressing the kinase of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the kinase of interest for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Kinase-specific substrate
-
[γ-32P]ATP
-
Bisindolylmaleimide I stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysate with the primary antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the kinase substrate and varying concentrations of Bisindolylmaleimide I (and a DMSO vehicle control).
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
-
Detection:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 0.75% phosphoric acid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of Bisindolylmaleimide I and determine the IC50 value.
Protocol 2: Annexin V Apoptosis Assay by Flow Cytometry
This protocol is used to quantify apoptosis in cells treated with Bisindolylmaleimide I.
Materials:
-
Cells treated with Bisindolylmaleimide I
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Bisindolylmaleimide I for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of Bisindolylmaleimide I with its target protein(s) in intact cells.
Materials:
-
Cells treated with Bisindolylmaleimide I or vehicle (DMSO)
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Western blot reagents and antibodies for the protein of interest
Procedure:
-
Cell Treatment: Treat cells with Bisindolylmaleimide I or vehicle.
-
Heating:
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction from the aggregated proteins.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting using an antibody against the target protein.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of Bisindolylmaleimide I indicates target engagement.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 3. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Bisindolylmaleimides New Ligands of CaM Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of Bisindolylmaleimide I in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Bisindolylmaleimide I (also known as GF109203X) in cell-based assays, with a focus on minimizing cytotoxicity and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bisindolylmaleimide I?
Bisindolylmaleimide I is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its downstream substrates.[4][5] This selectively blocks the PKC signaling cascade.
Q2: I'm observing high levels of cytotoxicity in my experiments with Bisindolylmaleimide I. What are the common causes?
High cytotoxicity when using Bisindolylmaleimide I can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range for your specific cell line can lead to significant off-target effects and apoptosis.[6]
-
Prolonged Incubation Times: Continuous exposure to the inhibitor over long periods can result in cumulative toxicity.[6]
-
Cell Line Sensitivity: Different cell lines possess varying sensitivities to kinase inhibitors.[6]
-
Suboptimal Cell Culture Conditions: Factors such as high cell density, nutrient depletion, or other environmental stressors can amplify the toxic effects of the compound.[6]
-
Solvent Toxicity: Ensure the final concentration of the solvent, typically DMSO, is at a non-toxic level (usually ≤ 0.1%).[7][8]
Q3: What are the known off-target effects of Bisindolylmaleimide I?
While Bisindolylmaleimide I is a selective PKC inhibitor, it can affect other kinases, especially at higher concentrations.[9] Known off-targets include:
These off-target activities can lead to unexpected cellular responses and contribute to cytotoxicity.[9]
Q4: How can I confirm that my observed cellular effects are due to PKC inhibition and not off-target effects or general cytotoxicity?
To validate the specificity of your results, the following experimental controls are recommended:
-
Use a Structurally Different PKC Inhibitor: Comparing your results with another PKC inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is a direct result of PKC inhibition.[6][9]
-
Utilize a Negative Control Analog: Bisindolylmaleimide V is a structurally related analog that is largely inactive against PKC and can be used as a negative control.[7][12][13]
-
Employ Genetic Approaches: Techniques like siRNA or CRISPR/Cas9 to knockdown specific PKC isoforms can be used to verify that the resulting phenotype mimics the effect of the inhibitor.[9]
-
Perform Rescue Experiments: If feasible, overexpressing a drug-resistant mutant of a PKC isoform could reverse the effects of the inhibitor, confirming its on-target action.[9]
Q5: What is the recommended procedure for preparing and storing Bisindolylmaleimide I?
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent like DMSO.[14][15] Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[14][15] DMSO stock solutions are generally stable for up to 4 months when stored correctly.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in pre-warmed cell culture medium.[8] It is crucial to mix thoroughly to prevent precipitation.[16]
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Effective Concentrations
-
Possible Cause: The concentration used is too high for your specific cell line, or the incubation time is too long.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration. Start with a broad range (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours) and assess cell viability using an MTT or similar assay.[6] The optimal concentration should inhibit the target without causing excessive cell death.
-
Optimize Incubation Time: Treat cells with a fixed, optimized concentration of the inhibitor and harvest at different time points (e.g., 6, 12, 24, 48 hours) to assess both target inhibition and cell viability.[6]
-
Cell Synchronization: If your experiment is sensitive to the cell cycle, consider synchronizing the cells before treatment. A common method is serum starvation for 16-24 hours.[6]
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause: Compound instability or precipitation.
-
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh working dilutions from a frozen stock for each experiment.[6] Avoid using previously diluted solutions.
-
Solubility Check: When diluting the DMSO stock into aqueous culture medium, ensure it is done quickly and with thorough mixing to prevent the compound from precipitating.[16] Visually inspect the medium for any signs of precipitation. The final DMSO concentration should be kept below 0.5%.[17]
-
Storage: Ensure the lyophilized powder and DMSO stock solutions are stored correctly at -20°C, desiccated, and protected from light.[14][18]
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of Bisindolylmaleimide I
| Kinase Target | IC₅₀ (nM) | Notes | Reference(s) |
| PKCα | 20 | Potent inhibition of conventional PKC isoforms. | [1],[2],[19],[3] |
| PKCβI | 17 | Potent inhibition of conventional PKC isoforms. | [1],[2],[19],[3] |
| PKCβII | 16 | Potent inhibition of conventional PKC isoforms. | [1],[2],[19],[3] |
| PKCγ | 20 | Potent inhibition of conventional PKC isoforms. | [1],[2],[19],[3] |
| PKCδ | 100-200 | Weaker inhibition of novel PKC isoforms. | [14] |
| PKCε | 100-200 | Weaker inhibition of novel PKC isoforms. | [14] |
| PKCζ | ~6000 | Very weak inhibitor of atypical PKC isoform. | [14] |
| GSK-3 | 360 | Known off-target. | [10] |
| p90RSK (RSK2) | 36 | Known off-target. | [13] |
| PDGFR | 65,000 | Highly selective against this receptor tyrosine kinase. | [2] |
Table 2: Anti-Proliferative Effects of Bisindolylmaleimide I in Various Cell Lines
| Cell Line | Assay | Incubation Time | IC₅₀ (µM) | Reference(s) |
| SNU-407 (colon cancer) | MTT Assay | 48 hours | ~1 | [1] |
| RAW264.7 (macrophage) | WST1 Dye Reduction | 24 hours | 1.5 | [1],[2] |
| A549 (lung cancer) | MTT Assay | 24 hours | >1 (BD-15, a derivative) | [20] |
| H1299 (lung cancer) | MTT Assay | 24 hours | >1 (BD-15, a derivative) | [20] |
Note: IC₅₀ values can vary significantly based on experimental conditions such as cell density, serum concentration, and the specific viability assay used.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using an MTT Assay
This protocol provides a general framework for conducting a dose-response experiment to identify the optimal, non-toxic working concentration of Bisindolylmaleimide I.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Bisindolylmaleimide I stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of Bisindolylmaleimide I in complete cell culture medium. A common starting range is 0.01 µM to 20 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the existing medium and replace it with the medium containing the various concentrations of Bisindolylmaleimide I.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the log of the inhibitor concentration to determine the IC₅₀ value and identify the maximum concentration that does not cause significant cytotoxicity.
Visualizations
Caption: Simplified PKC signaling pathway inhibited by Bisindolylmaleimide I.
Caption: Workflow for optimizing Bisindolylmaleimide I concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 11. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisindolylmaleimide I and V inhibit necrosis induced by oxidative stress in a variety of cells including neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 15. Bisindolylmaleimide I (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dose-Response Curves for Bisindolylmaleimide I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with Bisindolylmaleimide I (also known as GF109203X).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Bisindolylmaleimide I? Bisindolylmaleimide I is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of PKC isoforms, thereby preventing the phosphorylation of their substrates.[3]
Q2: What are the primary kinase targets of Bisindolylmaleimide I? The primary targets are the conventional PKC isoforms. In vitro assays have shown it to be a potent inhibitor of PKCα, PKCβI, PKCβII, and PKCγ, with weaker inhibition of atypical PKC isoforms like PKCζ.[4][5]
Q3: Are there any known off-target effects for Bisindolylmaleimide I? Yes. While highly selective for PKC over receptors like EGFR and PDGFR, Bisindolylmaleimide I can inhibit other kinases, especially at higher concentrations.[4] Notably, it is a known inhibitor of Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[3][6][7] These off-target effects are a critical consideration when interpreting experimental data.
Q4: How should I prepare and store stock solutions of Bisindolylmaleimide I? It is recommended to prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO).[4] For long-term storage, these stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[8] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically ≤0.1%) to prevent solvent-induced toxicity.[8]
Quantitative Data Summary
Quantitative data, such as IC50 values, are crucial for designing effective experiments. The following tables summarize the inhibitory activity of Bisindolylmaleimide I.
Table 1: IC50 Values of Bisindolylmaleimide I Against Various Kinases
| Kinase Target | IC50 Value (in vitro) | Reference(s) |
|---|---|---|
| PKCα | 20 nM | [1][4][9] |
| PKCβI | 17 nM | [1][4][9] |
| PKCβII | 16 nM | [1][4][9] |
| PKCγ | 20 nM | [1][4][9] |
| PKCδ | 100-200 nM | [5] |
| PKCε | 100-200 nM | [5] |
| PKCζ | ~6 µM | [5] |
| GSK-3 (in total lysates) | ~360 nM | [6] |
| GSK-3α (immunoprecipitated) | ~190 nM |[6] |
Table 2: General Working Concentrations for Cell-Based Assays
| Assay Type | Recommended Starting Range | Key Considerations | Reference(s) |
|---|---|---|---|
| Cellular PKC Inhibition | 0.2 - 2 µM | The effective concentration in cellular assays is higher than in vitro due to cell permeability and intracellular ATP levels. | [5] |
| Inhibition of Cell Proliferation | 1 - 10 µM | Highly dependent on the cell line and incubation time. A dose-response curve is essential to determine the optimal range. | [1][8] |
| GSK-3 Inhibition in cells | 5 µM | At this concentration, significant GSK-3 inhibition was observed in adipocytes. |[6] |
Experimental Protocols
Here are detailed methodologies for key experiments involving Bisindolylmaleimide I.
Protocol 1: In Vitro Kinase Assay (General)
This protocol provides a framework for measuring the direct inhibitory effect of Bisindolylmaleimide I on a purified kinase.
-
Prepare Reagents :
-
Kinase Reaction Buffer : Typically contains Tris-HCl, MgCl₂, and a substrate peptide or protein.
-
Kinase : Dilute the purified target kinase to the desired concentration in ice-cold reaction buffer.
-
Bisindolylmaleimide I : Perform a serial dilution of the compound in DMSO, followed by a further dilution in the reaction buffer.
-
ATP : Prepare a solution of ATP, often including radiolabeled [γ-³²P]ATP, at a concentration close to the Km for the specific kinase.[10]
-
-
Initiate Reaction : In a microplate, combine the kinase, substrate, and diluted Bisindolylmaleimide I. Initiate the kinase reaction by adding the ATP solution.
-
Incubate : Incubate the reaction at the kinase's optimal temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction : Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or SDS-PAGE loading buffer.[10]
-
Quantify Phosphorylation : Measure the incorporation of the phosphate (B84403) group into the substrate. This can be achieved by spotting the reaction mixture onto phosphocellulose paper followed by scintillation counting, or by SDS-PAGE and autoradiography.[4][10]
Protocol 2: Cell Proliferation (MTT) Assay
This protocol assesses the effect of Bisindolylmaleimide I on cell viability and proliferation.[4]
-
Cell Seeding : Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment and allow them to adhere overnight.
-
Compound Treatment : The following day, replace the medium with fresh medium containing various concentrations of Bisindolylmaleimide I. Include a vehicle control (DMSO) at the same final concentration used for the compound dilutions.
-
Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add MTT solution (e.g., 10 µL of 5 mg/mL solution per 100 µL of medium) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[4]
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader, with a background subtraction at a reference wavelength (e.g., 690 nm).[4]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Bisindolylmaleimide I (GF-109203X) | Cell Signaling Technology [cellsignal.com]
- 6. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. benchchem.com [benchchem.com]
addressing inconsistent results with Bisindolylmaleimide I treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing inconsistent results and other issues encountered when using Bisindolylmaleimide I (GF109203X) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bisindolylmaleimide I?
Bisindolylmaleimide I is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream substrates.[1][2][5] It exhibits high selectivity for conventional (α, βI, βII, γ) and novel (δ, ε) PKC isozymes.[1][2]
Q2: What are the known off-target effects of Bisindolylmaleimide I?
While highly selective for PKC, Bisindolylmaleimide I has been shown to inhibit other kinases, particularly at higher concentrations. Known off-targets include Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[1][5][6] It may also inhibit Protein Kinase A (PKA) at much higher concentrations (IC50 = 2 µM).[2][7][8]
Q3: How should I prepare and store stock solutions of Bisindolylmaleimide I?
Bisindolylmaleimide I is soluble in DMSO and DMF.[1][9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) in anhydrous DMSO.[2][9] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10] DMSO stock solutions are reported to be stable for up to 4 months at -20°C.[8] When preparing working solutions, dilute the stock in pre-warmed cell culture medium just prior to use.[7][11]
Q4: Why are my in vitro kinase assay results inconsistent with my cell-based assay results?
Discrepancies between in vitro and in vivo or cell-based assays can arise from several factors. In cell-based assays, the effective concentration of the inhibitor at the target site is influenced by cell permeability, efflux pumps, and intracellular ATP concentrations.[5][9] The potency of ATP-competitive inhibitors like Bisindolylmaleimide I can be significantly lower at the high physiological ATP concentrations found in cells compared to the lower ATP concentrations often used in in vitro kinase assays.[5][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variable ATP concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay.[5][12]2. Enzyme/Substrate concentration variability: Inconsistent amounts of kinase or substrate will affect reaction kinetics.[13]3. Inconsistent incubation times: Variations in incubation time can lead to differing levels of product formation.[13]4. Compound degradation: Improper storage or handling of Bisindolylmaleimide I can lead to loss of activity. | 1. Standardize ATP concentration: Use a consistent ATP concentration across all assays, ideally close to the Km value for the specific kinase.[14]2. Standardize reagents: Ensure precise and consistent concentrations of the enzyme and substrate in all experiments.[15]3. Control incubation time: Use a precise timer for all incubation steps.4. Proper handling: Aliquot stock solutions to avoid freeze-thaw cycles and protect from light.[7][10] Prepare fresh dilutions for each experiment.[4] |
| No or low inhibitory effect observed | 1. Incorrect concentration: The concentration used may be too low for the specific cell line or assay system.[10]2. Poor cell permeability: Although generally cell-permeable, uptake can vary between cell types.[10]3. Compound instability in media: The inhibitor may be degrading in the cell culture media over the course of the experiment.[10]4. High ATP concentration in cells: The high intracellular ATP concentration can outcompete the inhibitor.[5] | 1. Perform a dose-response curve: Determine the optimal inhibitory concentration for your specific experimental setup.2. Verify target inhibition: Use a downstream marker (e.g., phosphorylation of a known PKC substrate) to confirm target engagement in your cells.3. Assess stability: Test the stability of the inhibitor in your media over the experimental time course. Consider refreshing the media with a fresh inhibitor for long-term experiments.[10]4. Increase inhibitor concentration: If high intracellular ATP is suspected, a higher concentration of the inhibitor may be required. |
| High cellular toxicity observed | 1. Off-target effects: At higher concentrations, the inhibitor may be affecting other essential kinases.[16]2. Solvent toxicity: High concentrations of DMSO can be toxic to cells.[10] | 1. Use the lowest effective concentration: Determine the minimal concentration that achieves the desired level of PKC inhibition.[16]2. Control for off-target effects: Use a structurally different PKC inhibitor to confirm that the observed phenotype is due to PKC inhibition.[16]3. Limit solvent concentration: Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%).[11] |
Data Presentation
Table 1: Inhibitory Potency (IC50) of Bisindolylmaleimide I against various Protein Kinase C (PKC) Isozymes.
| Kinase Isozyme | IC50 (nM) |
| PKCα | 20[3][4][6][17] |
| PKCβI | 17[3][4][6][17] |
| PKCβII | 16[3][4][6][17] |
| PKCγ | 20[3][4][6][17] |
| PKCδ | 100-200[9] |
| PKCε | 100-200[9] |
| PKCζ | ~6000[9] |
Table 2: Inhibitory Potency (IC50) of Bisindolylmaleimide I against known off-target kinases.
| Kinase | IC50 (nM) |
| GSK-3β (in immunoprecipitates) | 170[1][2] |
| GSK-3 (in adipocyte lysates) | 360[1][2] |
| RSK1 | 610[5] |
| RSK2 | 310[5] |
| RSK3 | 120[5] |
Experimental Protocols
Detailed Methodology for an In Vitro PKC Inhibition Assay
This protocol outlines a general method for determining the IC50 value of Bisindolylmaleimide I against a specific PKC isozyme using a radioactive assay format.
Materials:
-
Purified recombinant PKC isozyme
-
PKC-specific substrate (e.g., lysine-rich histone type III-s)[17]
-
[γ-³²P]ATP
-
Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol)[17]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)[17]
-
Bisindolylmaleimide I stock solution (in DMSO)
-
Stopping solution (e.g., trichloroacetic acid)[17]
-
P81 phosphocellulose paper[12]
-
Phosphoric acid wash solution[12]
-
Scintillation counter
Procedure:
-
Prepare Reagents: Prepare serial dilutions of Bisindolylmaleimide I in the assay buffer. Ensure the final DMSO concentration is consistent across all reactions.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid activators, PKC substrate, and the diluted Bisindolylmaleimide I or vehicle control (DMSO).
-
Initiate Reaction: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a short period at 30°C. Start the phosphorylation reaction by adding [γ-³²P]ATP.[17]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes).[17]
-
Stop Reaction: Terminate the reaction by adding the stopping solution.[17]
-
Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with the phosphoric acid wash solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Subtract the background counts (reaction without enzyme) from all readings. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: PKC signaling pathway and the inhibitory action of Bisindolylmaleimide I.
Caption: General experimental workflow for cell-based assays with Bisindolylmaleimide I.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Bisindolylmaleimide I (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
Bisindolylmaleimide I hydrochloride quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of Bisindolylmaleimide I hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GF109203X or Gö 6850) is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] It functions as a cell-permeable, reversible, and ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its downstream substrates.[2][3] This inhibition disrupts PKC-mediated signaling pathways that are crucial for various cellular processes, including cell proliferation, differentiation, and apoptosis.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and potency of this compound, it should be stored under the following conditions:
-
Solid Form: Store lyophilized powder at -20°C, desiccated and protected from light. In this form, the chemical is stable for up to 24 months.[4][5]
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[4][6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][6] DMSO stock solutions are reported to be stable for up to 3-4 months.[4][6]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO (at 1 mg/ml) and ethanol.[4] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.[6]
Q4: What are the known off-target effects of this compound?
While Bisindolylmaleimide I is highly selective for PKC isoforms, it can exhibit off-target effects, particularly at higher concentrations.[2] A known off-target is Glycogen Synthase Kinase-3 (GSK-3).[2][7] It is crucial to perform dose-response experiments to determine the optimal concentration for PKC inhibition while minimizing off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or weaker than expected inhibition | - Inhibitor concentration is too low.- The specific PKC isoform in your system is less sensitive.- The compound has degraded due to improper storage.- Issues with the experimental assay itself. | - Perform a dose-response curve to determine the optimal inhibitory concentration.- Verify the expression and activity of the target PKC isoform in your experimental model.- Ensure the stock solution has been stored correctly at -20°C or -80°C and protected from light.- Include appropriate positive and negative controls in your assay. |
| High levels of cytotoxicity observed | - The inhibitor concentration is too high, leading to off-target effects.- Prolonged incubation times.- The cell line is particularly sensitive to the compound.- The final DMSO concentration in the culture medium is too high. | - Determine the optimal concentration using a dose-response curve and select a concentration that inhibits the target without causing excessive cell death.- Optimize the incubation time.- If possible, test the inhibitor on a different cell line.- Ensure the final DMSO concentration is kept low (typically ≤ 0.1%). |
| Precipitation of the compound in cell culture media | - The compound's solubility limit in aqueous media has been exceeded.- The final DMSO concentration is too high. | - Prepare fresh dilutions from your stock solution just before use.- Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).- Vigorously mix the media when adding the diluted compound. |
| Inconsistent results between experiments | - Variability in cell density or passage number.- Inconsistent preparation of inhibitor dilutions.- Fluctuations in incubation conditions. | - Maintain consistent cell seeding densities and use cells within a defined passage number range.- Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.- Ensure consistent incubation times, temperature, and CO2 levels. |
Quantitative Data
Physicochemical Properties
| Property | Value | Reference(s) |
| Synonyms | GF109203X, Gö 6850 | [2] |
| Molecular Formula | C₂₅H₂₄N₄O₂・HCl | [4][8] |
| Molecular Weight | 448.94 g/mol | [4][8] |
| Purity | ≥95% to >99% (by HPLC) | [1][4][9] |
| Appearance | Solid | [9] |
| Solubility | DMSO (1 mg/ml), Ethanol | [4] |
| Storage | -20°C, desiccated, protected from light | [4][10] |
In Vitro Inhibitory Potency (IC₅₀)
| Target PKC Isoform | IC₅₀ Value | Reference(s) |
| PKCα | 20 nM | [4][7] |
| PKCβI | 17 nM | [4][7] |
| PKCβII | 16 nM | [4][7] |
| PKCγ | 20 nM | [4][7] |
| PKCδ | 100-200 nM | [4] |
| PKCε | 100-200 nM | [4] |
| PKCζ | ~6 µM | [4] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
This protocol provides a general method for confirming the chemical structure of Bisindolylmaleimide I.
Materials:
-
Bisindolylmaleimide I sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the Bisindolylmaleimide I sample in approximately 0.7 mL of DMSO-d₆.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The chemical shifts (δ) will be specific to the protons in the molecule. The expected spectrum would show signals corresponding to the aromatic protons on the indole (B1671886) rings, protons of the maleimide (B117702) ring, and protons of the dimethylaminopropyl side chain.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts to confirm the identity and structural integrity of the compound.
Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification
This protocol describes a general method for verifying the molecular weight of Bisindolylmaleimide I.
Materials:
-
Bisindolylmaleimide I sample
-
HPLC-grade methanol (B129727) or acetonitrile
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol or acetonitrile.
-
MS Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis: The expected molecular weight of the free base of Bisindolylmaleimide I is 412.48 g/mol .[1] In the positive ion mode ESI-MS, the primary observed ion should be the protonated molecule [M+H]⁺ at an m/z of approximately 413.5.
Visualizations
Caption: Simplified PKC signaling pathway and the point of inhibition by Bisindolylmaleimide I.
Caption: General experimental workflow for using a kinase inhibitor like Bisindolylmaleimide I.
Caption: A troubleshooting decision tree for unexpected experimental results with Bisindolylmaleimide I.
References
- 1. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What are PKC inhibitors and how do they work? [synapse.patsnap.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Bisindolylmaleimide I, Hydrochloride (#9841) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Bisindolylmaleimide I, Hydrochloride [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Bisindolylmaleimide I Hydrochloride vs. Staurosporine in Kinase Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in dissecting cellular signaling pathways and advancing therapeutic strategies. This guide provides an objective comparison of two widely used kinase inhibitors, Bisindolylmaleimide I hydrochloride and staurosporine (B1682477), with a focus on their selectivity, supported by experimental data and detailed methodologies.
Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is renowned for its potent, broad-spectrum inhibition of a wide array of protein kinases.[1][2] In contrast, this compound, a synthetic compound, was developed as a more selective inhibitor, primarily targeting Protein Kinase C (PKC) isoforms.[3][4] This fundamental difference in their selectivity profiles dictates their respective applications in research and drug discovery.
Kinase Selectivity: A Quantitative Comparison
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
The following table summarizes the IC50 values of this compound and staurosporine against a panel of protein kinases, highlighting their distinct selectivity profiles.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| Protein Kinase C (PKC) Isoforms | ||
| PKCα | 20[5][6] | 2[7][8] |
| PKCβI | 17[5][6] | - |
| PKCβII | 16[5][6] | - |
| PKCγ | 20[5][6] | 5[7][8] |
| PKCδ | 210[9] | 20[7] |
| PKCε | 132[9] | 73[7] |
| PKCζ | 5800[9] | 1086[7] |
| Other Serine/Threonine Kinases | ||
| Protein Kinase A (PKA) | >10,000[3] | 7[1][2] |
| Protein Kinase G (PKG) | 4600[9] | 8.5[2] |
| CaM Kinase II | - | 20[1][7] |
| Myosin Light Chain Kinase (MLCK) | 600[9] | 21[7] |
| Glycogen Synthase Kinase 3 (GSK-3) | Potent inhibitor[4] | - |
| Tyrosine Kinases | ||
| p60v-src | >10,000[3] | 6[1][7] |
| Epidermal Growth Factor Receptor (EGFR) | >100,000[5] | - |
| Platelet-Derived Growth Factor Receptor (PDGFR) | >100,000[5] | - |
As the data illustrates, staurosporine exhibits potent, low nanomolar inhibition across a wide range of kinases, including various PKC isoforms, PKA, PKG, and tyrosine kinases, confirming its status as a broad-spectrum inhibitor.[1][2][7] In stark contrast, this compound demonstrates significant selectivity for the conventional PKC isoforms (α, β, γ) with IC50 values in the low nanomolar range, while displaying substantially weaker or no activity against other kinases like PKA and receptor tyrosine kinases.[3][5][9]
Experimental Protocols: In Vitro Kinase Assay
The determination of IC50 values is typically performed using an in vitro kinase assay. The following is a generalized protocol for such an assay, which can be adapted for specific kinases and inhibitors.
Objective: To measure the enzymatic activity of a specific protein kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Purified active kinase
-
Specific substrate peptide or protein for the kinase
-
ATP (Adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) for radiometric assays or a suitable alternative for non-radioactive methods.
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, and other components to optimize kinase activity)
-
Inhibitor compound (this compound or staurosporine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well filter plates or phosphocellulose paper for radiometric assays
-
Scintillation counter or phosphorimager for radiometric detection, or a luminometer/spectrophotometer for non-radioactive assays.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the inhibitor in the kinase reaction buffer. Prepare a master mix containing the kinase, substrate, and any necessary co-factors in the reaction buffer.
-
Kinase Reaction:
-
Add the inhibitor dilutions to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the master mix to each well.
-
Start the phosphorylation reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radiometric assays).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP) or by spotting the reaction mixture onto phosphocellulose paper.
-
Separation and Detection:
-
Radiometric Assay: If using phosphocellulose paper or filter plates, wash away the unreacted [γ-³²P]ATP. The amount of incorporated ³²P into the substrate is then quantified using a scintillation counter or phosphorimager.
-
Non-Radioactive Assays: For luminescence-based assays (e.g., Kinase-Glo®), the amount of remaining ATP is measured, which is inversely proportional to kinase activity. For fluorescence-based assays, a fluorescently labeled substrate is used, and the change in fluorescence upon phosphorylation is measured.
-
-
Data Analysis:
-
Plot the kinase activity (e.g., percentage of control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Impact on Signaling Pathways
To understand the functional consequences of kinase inhibition by these compounds, it is crucial to visualize their points of intervention within cellular signaling cascades.
Caption: General mechanism of competitive kinase inhibition.
Both Bisindolylmaleimide I and staurosporine act as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate protein.
A key signaling pathway regulated by PKC is the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a central role in cell proliferation, differentiation, and survival.
Caption: Simplified MAPK/ERK signaling pathway showing PKC inhibition.
In this pathway, the activation of surface receptors leads to the activation of Phospholipase C (PLC), which in turn activates PKC. PKC can then contribute to the activation of the Ras/Raf/MEK/ERK cascade, ultimately leading to changes in gene expression that promote cell growth and survival. Both Bisindolylmaleimide I and staurosporine can block this pathway at the level of PKC. However, due to its broad-spectrum activity, staurosporine will likely affect numerous other signaling pathways simultaneously, which can complicate the interpretation of experimental results.
Conclusion
Conversely, this compound offers a much higher degree of selectivity for PKC isoforms, making it a more suitable tool for investigating the specific roles of these kinases in cellular processes. Its use allows for a more precise dissection of PKC-mediated signaling events with a reduced likelihood of off-target effects compared to staurosporine. For researchers aiming to elucidate the intricate functions of PKC in health and disease, this compound represents a more refined and targeted inhibitory tool.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. nsc23766.com [nsc23766.com]
- 9. GF 109203X | Protein Kinase C | Tocris Bioscience [tocris.com]
Confirming PKC Inhibition: A Comparative Guide to Bisindolylmaleimide I and Alternatives via Western Blot
For researchers in cellular signaling and drug development, accurately confirming the inhibition of Protein Kinase C (PKC) is a critical step in elucidating pathways and validating potential therapeutics. Bisindolylmaleimide I (also known as GF 109203X) is a widely utilized, potent, and selective inhibitor of PKC.[1] This guide provides a comparative analysis of Bisindolylmaleimide I with other common PKC inhibitors, focusing on the use of Western blot for experimental validation.
Understanding PKC Inhibition
PKC represents a family of serine/threonine kinases that are central to a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] These enzymes are typically activated by second messengers like diacylglycerol (DAG) and intracellular calcium.[2][3] Inhibition of PKC is a key strategy for studying its physiological roles and for the development of drugs targeting diseases where PKC activity is dysregulated.
Bisindolylmaleimide I is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.[1] Its efficacy and selectivity make it a valuable tool, but like any inhibitor, understanding its profile in comparison to alternatives is essential for robust experimental design and interpretation.
Comparative Analysis of PKC Inhibitors
The choice of a PKC inhibitor often depends on the specific PKC isoforms being targeted and the desired level of selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Bisindolylmaleimide I and other selected PKC inhibitors against various PKC isoforms and other kinases. Lower IC50 values indicate higher potency.
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | Other Kinases |
| Bisindolylmaleimide I (GF 109203X) | 20 nM[4] | 17 nM[4] | 16 nM[4] | 20 nM[4] | 12 nM | ~6 µM | - | p90RSK1 (610 nM), p90RSK2 (310 nM), p90RSK3 (120 nM)[5] |
| Bisindolylmaleimide IX (Ro 31-8220) | 8 nM | 8 nM | 14 nM | 13 nM | - | 39 nM | - | Cdk2 (200 nM), GSK3α/β[5] |
| Gö 6976 | 2.3 nM | 6.2 nM | - | - | - | - | - | - |
| Enzastaurin | - | 6 nM | - | - | - | - | - | - |
| Ruboxistaurin (LY333531) | - | 4.7 nM | 5.2 nM | - | - | - | - | - |
Note: IC50 values can vary depending on experimental conditions, such as ATP concentration. For instance, the potency of GF109203X and Ro31-8220 against PKCα, PKCε, and RSK2 has been shown to be reduced at physiological ATP concentrations (5 mM) compared to lower concentrations (50 µM).[5]
Experimental Validation using Western Blot
Western blotting is a powerful technique to confirm PKC inhibition by observing the phosphorylation status of PKC itself or its downstream substrates. A common and reliable indicator of PKC activity is the phosphorylation of myristoylated alanine-rich C-kinase substrate (MARCKS).
Detailed Protocol: Western Blot for Phospho-MARCKS
This protocol outlines the key steps to assess PKC inhibition by analyzing the phosphorylation of a downstream target.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Bisindolylmaleimide I or other PKC inhibitors for a specified duration (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).[6]
-
Stimulate the cells with a PKC activator, such as Phorbol (B1677699) 12-myristate 13-acetate (PMA), for a defined period to induce PKC activity.[7]
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[6][8]
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[10] For phospho-specific antibodies, BSA is generally recommended over milk.[8]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS) overnight at 4°C.[7]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager.
-
To normalize the results, strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., total MARCKS) or a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using image analysis software. A decrease in the ratio of phosphorylated protein to total protein in inhibitor-treated samples compared to the control indicates successful inhibition.
Visualizing the Process
To better understand the underlying biology and experimental procedure, the following diagrams illustrate the PKC signaling pathway and the workflow for confirming its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. ptglab.com [ptglab.com]
Genetic Approaches to Validate Bisindolylmaleimide I Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical inhibitor Bisindolylmaleimide I with genetic approaches for studying Protein Kinase C (PKC) function. Bisindolylmaleimide I is a widely used, potent, and cell-permeable inhibitor of PKC; however, like many small molecule inhibitors, it is not entirely specific and can exert off-target effects. This guide will objectively compare the performance of Bisindolylmaleimide I with genetic methods such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout, providing supporting experimental data and detailed protocols to aid in the design and interpretation of experiments aimed at validating findings obtained with this inhibitor.
Understanding Bisindolylmaleimide I and the Need for Validation
Bisindolylmaleimide I (also known as GF109203X) is a reversible, ATP-competitive inhibitor of several PKC isoforms, including conventional (α, βI, βII, γ) and novel (δ, ε) PKCs.[1][2][3] Its ability to readily enter cells has made it a valuable tool for dissecting PKC signaling pathways. However, studies have revealed that Bisindolylmaleimide I can inhibit other kinases, most notably Glycogen Synthase Kinase-3 (GSK-3) and p90 Ribosomal S6 Kinase (p90RSK).[4][5][6][7] This lack of absolute specificity necessitates the use of orthogonal approaches to validate that an observed phenotype is a direct result of PKC inhibition and not due to off-target effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data comparing the inhibitory activity of Bisindolylmaleimide I with the effects of genetic knockdown of PKC.
Table 1: Inhibitory Activity of Bisindolylmaleimide I against PKC Isoforms and Off-Target Kinases
| Target Kinase | IC50 (nM) |
| PKCα | 20 |
| PKCβI | 17 |
| PKCβII | 16 |
| PKCγ | 20 |
| PKCδ | 100-200 |
| PKCε | 100-200 |
| PKCζ | ~6000 |
| GSK-3β | 6.8 - 360 |
| p90RSK (RSK2) | >1000 (at physiological ATP) |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% and can vary based on experimental conditions. Data compiled from multiple sources.[1][4][5][6][7]
Table 2: Comparison of Phenotypic Outcomes: Bisindolylmaleimide I vs. Genetic Knockdown of PKCα
| Phenotypic Endpoint | Bisindolylmaleimide I Treatment | siRNA-mediated Knockdown of PKCα |
| Cell Migration | Significant reduction in melanoma cell migration. | Near abrogation of PKCα expression and significant reduction in melanoma cell migration. |
| NF-κB Activation | Inhibition of TPA-induced NF-κB activation. | Marginal effect on NF-κB activity when knocked down individually.[6] |
| Downstream Substrate Phosphorylation (e.g., MARCKS) | Prevention of PKC-mediated phosphorylation.[3] | Reduction in phosphorylation levels corresponding to knockdown efficiency. |
This table provides a qualitative comparison based on published findings. The degree of effect for both methods is dependent on the specific cell type and experimental conditions.
Mandatory Visualizations
Figure 1: Signaling pathway illustrating the on- and off-target effects of Bisindolylmaleimide I.
Figure 2: Experimental workflow for genetic validation of Bisindolylmaleimide I findings.
Experimental Protocols
siRNA-Mediated Knockdown of PKC Isoforms
This protocol describes a general procedure for the transient knockdown of a specific PKC isoform in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
siRNA targeting the PKC isoform of interest (and a non-targeting control siRNA)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In a microcentrifuge tube (Tube A), dilute the siRNA duplex (e.g., 20-80 pmols) in 100 µL of serum-free medium.
-
In a separate microcentrifuge tube (Tube B), dilute the transfection reagent (e.g., 2-8 µL) in 100 µL of serum-free medium.
-
Add the diluted siRNA from Tube A to the diluted transfection reagent in Tube B. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Overlay the mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection: After the incubation period, add 1 mL of complete culture medium containing twice the normal serum concentration without removing the transfection mixture.
-
Analysis: Harvest cells 24-72 hours post-transfection to assess knockdown efficiency by Western blot or qRT-PCR and to perform phenotypic assays.
CRISPR/Cas9-Mediated Knockout of PKC Isoforms
This protocol provides a general workflow for generating a stable knockout cell line for a specific PKC isoform.
Materials:
-
Mammalian cell line of interest
-
Complete culture medium
-
sgRNA expression vector targeting the PKC isoform of interest
-
Cas9 expression vector
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine™ 3000)
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the sgRNA target site
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the PKC isoform gene into an appropriate vector.
-
Transfection: Co-transfect the sgRNA and Cas9 expression vectors into the target cells using a suitable transfection reagent.
-
Single-Cell Cloning: 24-48 hours post-transfection, perform limiting dilution or FACS to isolate single cells into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell clones until there are enough cells for genomic DNA extraction and cryopreservation.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each expanded clone and perform PCR to amplify the region targeted by the sgRNAs.
-
Validation of Knockout:
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of the target PKC isoform protein by Western blot analysis.
-
-
Phenotypic Analysis: Use the validated knockout cell line for phenotypic experiments and comparison with Bisindolylmaleimide I-treated cells.
In Vitro Kinase Assay
This protocol is for measuring the activity of PKC in cell lysates or with purified enzyme.
Materials:
-
Cell lysate or purified PKC
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified PKC with the kinase reaction buffer and the substrate peptide.
-
Inhibitor Addition: Add Bisindolylmaleimide I at various concentrations or a vehicle control (DMSO).
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the P81 paper using a scintillation counter.
Western Blot for PKC Expression
This protocol is for detecting the protein levels of a specific PKC isoform.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the PKC isoform
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Quantify the protein concentration of cell lysates and normalize all samples. Prepare samples for electrophoresis by adding Laemmli buffer and heating.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Conclusion
Bisindolylmaleimide I remains a valuable tool for the initial investigation of PKC-mediated signaling pathways. However, its known off-target effects underscore the critical importance of validating key findings using more specific genetic approaches. The use of siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout provides a robust and highly specific means to confirm the on-target effects of Bisindolylmaleimide I. By employing the comparative data and detailed protocols provided in this guide, researchers can design more rigorous experiments, leading to a more accurate and nuanced understanding of the roles of specific PKC isoforms in cellular processes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
Unveiling the Potency and Selectivity of Bisindolylmaleimide Analogs: A Comparative Guide
A deep dive into the world of bisindolylmaleimide analogs reveals a class of potent and versatile kinase inhibitors with significant implications for cellular research and therapeutic development. This guide provides a comparative analysis of key bisindolylmaleimide analogs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Bisindolylmaleimides are a class of compounds, many of which are potent inhibitors of a variety of protein kinases, particularly Protein Kinase C (PKC) isoforms.[1][2] Their mechanism of action primarily involves competitive inhibition at the ATP-binding site of these kinases, thereby blocking downstream signaling events.[1] Structural modifications to the bisindolylmaleimide scaffold have given rise to a multitude of analogs with varying degrees of potency and selectivity, making them invaluable tools for dissecting cellular signaling pathways and potential therapeutic agents.[2][3]
This guide will focus on a comparative analysis of prominent bisindolylmaleimide analogs, including Bisindolylmaleimide I (GF 109203X), Bisindolylmaleimide IX (Ro 31-8220), Bisindolylmaleimide V, Enzastaurin, and Ruboxistaurin. We will explore their differential inhibitory activities, effects on key signaling pathways, and provide standardized protocols for their evaluation.
Comparative Analysis of Kinase Inhibition
The inhibitory potency and selectivity of bisindolylmaleimide analogs are critical determinants of their utility in research and medicine. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various analogs against a panel of protein kinases, providing a quantitative basis for comparison.
| Analog Name | Target Kinase | Reported IC50 / Kᵢ | References |
| Bisindolylmaleimide I (GF 109203X) | PKCα | 20 nM | [4][5] |
| PKCβI | 17 nM | [4][5] | |
| PKCβII | 16 nM | [5] | |
| PKCγ | 20 nM | [4][5] | |
| PKCε | 12 nM | [6] | |
| GSK-3β | 170 nM | [4] | |
| p90RSK1 | 610 nM | [6][7] | |
| p90RSK2 | 310 nM | [6][7] | |
| p90RSK3 | 120 nM | [6][7] | |
| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 4 nM | [6] |
| PKCε | 8 nM | [6] | |
| GSK-3 | Potent inhibitor | [1] | |
| p90RSK1 | 200 nM | [6][7] | |
| p90RSK2 | 36 nM | [6][7] | |
| p90RSK3 | 5 nM | [6][7] | |
| Bisindolylmaleimide V | PKC | Weak inhibitor (Kd = 100 µM) | [1] |
| S6 Kinase (S6K) | 8 µM | [1] | |
| Enzastaurin (LY317615) | PKCβ | Potent inhibitor | [1][8] |
| PKCα, γ, ε | Potent inhibitor | [8] | |
| Ruboxistaurin (LY333531) | PKCβI | 4.7 nM | [8] |
| PKCβII | 5.9 nM | [1][8] | |
| BMA097 | STAT3 | Inhibits phosphorylation and activation | [9] |
Signaling Pathway Modulation
Bisindolylmaleimide analogs exert their cellular effects by modulating key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and predicting the biological consequences of inhibitor treatment.
Protein Kinase C (PKC) Signaling Pathway
The PKC pathway is a central signaling cascade involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Potent bisindolylmaleimide analogs, such as GF 109203X and Enzastaurin, effectively inhibit PKC isoforms, thereby blocking downstream signaling.[1]
Caption: The Protein Kinase C (PKC) signaling pathway and the inhibitory action of BIM analogs.
STAT3 Signaling Pathway
Recent studies have revealed that some bisindolylmaleimide analogs can modulate signaling pathways independent of PKC inhibition. For instance, the novel synthetic analog BMA097 has been shown to directly bind to the SH2 domain of STAT3, inhibiting its phosphorylation and activation, which is crucial for tumor growth.[9]
Caption: Inhibition of the STAT3 signaling pathway by a novel bisindolylmaleimide analog.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols are essential.
In Vitro Protein Kinase Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a bisindolylmaleimide analog against a specific protein kinase.[1]
Materials:
-
Purified recombinant protein kinase (e.g., PKCβ)[1]
-
Specific peptide substrate for the kinase[1]
-
ATP (radiolabeled [γ-³²P]ATP or non-radioactive ATP)[1]
-
Bisindolylmaleimide analog stock solution (in DMSO)[1]
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)[1]
-
96-well filter plates or microplates[1]
-
Scintillation counter or luminescence/fluorescence plate reader[1]
Procedure:
-
Prepare serial dilutions of the bisindolylmaleimide analog in the kinase reaction buffer.[1]
-
In a 96-well plate, combine the kinase, the peptide substrate, and the bisindolylmaleimide analog dilution (or DMSO for control).[1]
-
Initiate the reaction by adding ATP.[1]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 15-30 minutes).[1]
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).[1]
-
Detection (Radiometric): Wash the filter plates to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.[1]
-
Detection (Non-Radiometric): Use an appropriate method such as an antibody-based ELISA to detect the phosphorylated substrate or a luminescence-based assay to measure the remaining ATP.[10]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
Cell Viability (MTT) Assay
This protocol is used to assess the effect of bisindolylmaleimide analogs on the proliferation and viability of cultured cells.[1]
Materials:
-
Human cancer cell line (e.g., MCF-7, MDA-MB-231)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[1]
-
Bisindolylmaleimide analog stock solution[1]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[1]
-
96-well cell culture plates[1]
-
Microplate reader[1]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Treat the cells with various concentrations of the bisindolylmaleimide analog or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).[10][12]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.[1][11]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the analog concentration to determine the GI50 (concentration for 50% growth inhibition).[1]
Caption: A typical experimental workflow for inhibitor characterization.
Conclusion
The bisindolylmaleimide class of compounds offers a diverse toolkit for researchers investigating kinase-driven signaling pathways. While potent and selective analogs like GF 109203X and Enzastaurin are invaluable for targeted inhibition studies, the weaker activity of analogs such as Bisindolylmaleimide V against certain kinases makes it an essential negative control for validating the specificity of observed effects.[1] The expanding repertoire of these compounds, with activities extending beyond PKC to other critical cellular targets like STAT3, underscores their continued importance in both fundamental research and the pursuit of novel therapeutic strategies.[9] Careful consideration of their distinct inhibitory profiles and cellular effects is paramount for the design of rigorous and informative experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Evaluating the Specificity of Bisindolylmaleimide I Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise selection of a kinase inhibitor is paramount for the accurate interpretation of experimental results and the successful development of targeted therapeutics. Bisindolylmaleimide I hydrochloride, a potent inhibitor of Protein Kinase C (PKC), is a widely used tool in signal transduction research. This guide provides an objective comparison of its specificity against other common PKC inhibitors, supported by experimental data and detailed methodologies, to aid in the informed selection of the most appropriate compound for your research needs.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and its alternatives is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), highlight the potency and selectivity of each compound against various kinase targets. Lower IC50 values indicate greater potency.
| Kinase Target | Bisindolylmaleimide I (GF109203X) IC50 (nM) | Gö6983 IC50 (nM) | Enzastaurin IC50 (nM) |
| PKCα | 20[1][2] | 7[3][4] | 39[5] |
| PKCβI | 17[1][2] | 7[3][4] | 6[5] |
| PKCβII | 16[1][2] | - | - |
| PKCγ | 20[1][2] | 6[3][4] | 83[5] |
| PKCδ | - | 10[3][4] | - |
| PKCε | - | - | 110[5] |
| PKCζ | - | 60[4] | - |
| GSK-3β | 170-360[6] | - | - |
| p90RSK1 | 610[7] | - | - |
| p90RSK2 | 310[7] | - | - |
| p90RSK3 | 120[7] | - | - |
Note: IC50 values can vary depending on experimental conditions, such as ATP concentration. For instance, the potency of Bisindolylmaleimide I against PKCα and PKCε is reduced at physiological ATP concentrations (5 mM) compared to the lower concentrations often used in in vitro assays.[7]
Understanding the Signaling Context: The Protein Kinase C Pathway
Bisindolylmaleimide I and the compared inhibitors are ATP-competitive, targeting the catalytic domain of PKC.[1] The activation of conventional PKC isoforms is a key event in numerous signaling cascades, typically initiated by the activation of Phospholipase C (PLC). PLC cleaves the membrane phospholipid PIP2 to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, recruits and activates conventional PKC isoforms at the cell membrane.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ≥95% (HPLC), protein kinase C inhibitor , solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Bisindolylmaleimide I Hydrochloride: A Comparative Guide to PKC Isoform Inhibition
For researchers, scientists, and drug development professionals investigating cellular signaling pathways, the selection of a potent and selective protein kinase C (PKC) inhibitor is a critical step. Bisindolylmaleimide I hydrochloride, also known as GF109203X, is a widely utilized cell-permeable and reversible inhibitor of PKC. This guide provides a comprehensive comparison of its inhibitory activity across various PKC isoforms, supported by experimental data and detailed methodologies, to aid in its effective application.
Quantitative Comparison of Inhibitory Potency
This compound exhibits varying degrees of potency against different PKC isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below. Lower IC50 values are indicative of higher potency.
| PKC Isoform | Type | IC50 (nM) |
| PKCα | Conventional | 8 - 20[1][2] |
| PKCβI | Conventional | 17[2][3] |
| PKCβII | Conventional | 16[2] |
| PKCγ | Conventional | 20[2][3] |
| PKCδ | Novel | 100 - 200 |
| PKCε | Novel | 12 - 200[1] |
| PKCζ | Atypical | ~6000[4] |
Note: IC50 values can be influenced by experimental conditions, such as ATP concentration. For instance, the potency of GF109203X against PKCα and PKCε has been shown to be reduced at physiological ATP concentrations (5 mM) compared to lower concentrations (50 µM).[1]
PKC Signaling Pathway and Inhibition
The following diagram illustrates a simplified PKC signaling pathway, highlighting the point of inhibition by Bisindolylmaleimide I. This inhibitor acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its downstream target proteins.
Experimental Protocols
To ensure accurate and reproducible results when determining the IC50 values of PKC inhibitors, a standardized experimental protocol is essential. The following outlines a common in vitro kinase assay methodology.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific PKC isoform.
Materials:
-
Purified recombinant PKC isozyme
-
PKC-specific substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)
-
This compound stock solution (dissolved in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration remains constant across all samples (typically <1%).
-
Prepare a master mix containing the assay buffer, PKC enzyme, substrate peptide, and the lipid activator. The lipid activator should be sonicated on ice prior to use.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the master mix.
-
Add the serially diluted inhibitor or a vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km value for the specific PKC isoform.
-
Incubate the reaction for 10-20 minutes at 30°C, ensuring the reaction time is within the linear range of the enzyme's activity.
-
-
Stopping the Reaction and Separation:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Data Acquisition and Analysis:
-
Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
This guide provides a foundational understanding of the inhibitory profile of this compound against various PKC isoforms. For specific experimental applications, it is recommended to consult the primary literature and optimize protocols accordingly.
References
- 1. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Bisindolylmaleimide I (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Bisindolylmaleimide I Hydrochloride
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Bisindolylmaleimide I hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC), ensuring the integrity of your research and the safety of your laboratory personnel.
This compound is a valuable tool for studying cellular signaling pathways. However, as with any chemical reagent, adherence to strict safety protocols is crucial. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | This compound is often dissolved in Dimethyl Sulfoxide (DMSO). Nitrile and neoprene gloves offer good resistance to DMSO. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes of the chemical solution or contact with the powdered form. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling techniques are critical to prevent accidental exposure and maintain the integrity of the compound.
1. Preparation and Weighing:
-
Conduct all weighing and initial preparation of this compound powder within a certified chemical fume hood to minimize inhalation risk.
-
Use anti-static weighing paper or a weighing boat to prevent dispersal of the fine powder.
2. Dissolving the Compound:
-
This compound is soluble in DMSO.[1]
-
Slowly add the solvent to the powder to avoid splashing.
-
Cap the vial and vortex until the compound is fully dissolved.
3. Use in Experiments:
-
When adding the dissolved compound to cell cultures or other experimental setups, work in a laminar flow hood to maintain sterility.
-
Use appropriate micropipettes and tips to ensure accurate measurement and prevent cross-contamination.
4. Storage:
-
Store the powdered compound and stock solutions at -20°C in a tightly sealed, light-protected container.[1]
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Containment:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don a full set of PPE, including respiratory protection, before attempting to clean the spill.
-
Contain the Spill: For powdered spills, gently cover with an absorbent material to prevent it from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the solution.
-
Collect Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
Waste Disposal:
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, must be disposed of as hazardous chemical waste.
-
Unused Compound and Solutions: Unused or expired this compound and its solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.
-
Empty Containers: The first rinse of any container that held the compound should be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of according to standard laboratory procedures.
-
Follow Regulations: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₄N₄O₂ · HCl |
| Molecular Weight | 448.94 g/mol [1] |
| Appearance | Crystalline solid[2] |
| Solubility | Soluble in DMSO[1] |
Inhibitory Activity
| Target | IC₅₀ |
| PKCα | 20 nM |
| PKCβI | 17 nM |
| PKCβII | 16 nM |
| PKCγ | 20 nM |
| GSK-3 | Potent inhibitor |
Experimental Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol provides a detailed methodology for assessing the inhibitory activity of this compound against a specific PKC isoform.
1. Preparation of Solutions:
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a 10 mM concentration. Aliquot and store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all samples and does not exceed a level that affects enzyme activity (typically ≤1%).
2. Kinase Reaction:
-
Prepare a reaction mixture containing the assay buffer, the specific PKC isozyme, a suitable PKC substrate (e.g., a fluorescently labeled peptide), and lipid activators (e.g., phosphatidylserine (B164497) and diacylglycerol).
-
Add the serially diluted this compound or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a predetermined time, ensuring it remains within the linear range of the assay.
3. Detection and Data Analysis:
-
Terminate the reaction by adding a stop solution.
-
Measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, luminescence, or radioactivity).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizing the Mechanism: Signaling Pathway and Workflow
To further clarify the operational and biological context, the following diagrams illustrate the PKC signaling pathway and a typical experimental workflow.
Caption: Simplified PKC signaling pathway showing inhibition by Bisindolylmaleimide I.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
